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  • Product: Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
  • CAS: 79447-10-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of CAS 79447-10-2

Executive Summary CAS 79447-10-2, chemically identified as[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone, is a highly versatile diaryl ketone building block. This compound is characterized by a biphenyl system that provi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 79447-10-2, chemically identified as[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone, is a highly versatile diaryl ketone building block. This compound is characterized by a biphenyl system that provides extended π-conjugation and lipophilicity, coupled with a 3-methoxyphenyl group that offers hydrogen bond acceptor capabilities. As a privileged scaffold, it is heavily utilized in medicinal chemistry for the development of kinase inhibitors and nuclear receptor modulators, as well as in materials science for the synthesis of advanced photoinitiators and organic light-emitting diode (OLED) materials.

Chemical Identity & Physicochemical Profile

To ensure rigorous tracking and standardization across research workflows, the core structural and physicochemical properties of CAS 79447-10-2 are summarized below.

Table 1: Chemical and Structural Properties of CAS 79447-10-2

Property Value
Chemical Name [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone
CAS Number 79447-10-2[1]
Molecular Formula C20H16O2[2]
Molecular Weight 288.34 g/mol [2]
SMILES String O=C(C1=CC=C(C2=CC=CC=C2)C=C1)C3=CC=CC(OC)=C3[1]
Purity Standard ≥98% (HPLC)[2]

| Storage Conditions | 4°C, sealed in a dry environment[2] |

Synthetic Methodologies: Strategic Assembly

As a Senior Application Scientist, selecting the correct synthetic route is paramount to optimizing yield and scalability. Below are two distinct, self-validating methodologies for synthesizing CAS 79447-10-2, tailored for either industrial scale-up or late-stage functionalization.

Synthesis Biphenyl Biphenyl AlCl3 AlCl3 / CH2Cl2 0-25°C Biphenyl->AlCl3 AcylChloride 3-Methoxybenzoyl Chloride AcylChloride->AlCl3 Target CAS 79447-10-2 [1,1'-Biphenyl]-4-yl (3-methoxyphenyl)methanone AlCl3->Target Friedel-Crafts Acylation BromoKetone (4-Bromophenyl)(3-methoxy- phenyl)methanone PdCat Pd(PPh3)4 / K2CO3 Toluene/H2O, 80°C BromoKetone->PdCat BoronicAcid Phenylboronic Acid BoronicAcid->PdCat PdCat->Target Suzuki-Miyaura Coupling

Fig 1. Convergent synthetic routes for CAS 79447-10-2 via Friedel-Crafts and Suzuki coupling.

Route A: Friedel-Crafts Acylation (Scale-Up Oriented)

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to construct aryl ketones efficiently[3].

  • Step 1: In an oven-dried flask under N2, dissolve biphenyl (1.0 eq) and 3-methoxybenzoyl chloride (1.05 eq) in anhydrous CH2Cl2.

  • Step 2: Cool the mixture to 0 °C using an ice bath.

  • Step 3: Add anhydrous AlCl3 (1.2 eq) portion-wise over 30 minutes.

    • Causality: Anhydrous conditions are critical because AlCl3 rapidly hydrolyzes in moisture, neutralizing the Lewis acid catalyst. Portion-wise addition mitigates the highly exothermic complexation, preventing localized overheating that could trigger the undesired Lewis-acid mediated cleavage of the 3-methoxy ether linkage into a phenol.

  • Step 4: Warm to room temperature and stir for 4 hours.

    • Self-Validation: Quench a 50 µL aliquot in ice-water, extract with EtOAc, and run rapid HPLC. The reaction is validated as complete when <1% biphenyl remains, ensuring no unreacted starting material complicates downstream purification.

  • Step 5: Quench carefully by pouring the bulk mixture into ice-cold 1M HCl. Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate to yield the crude product.

Route B: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

The Suzuki-Miyaura coupling is widely utilized for the precision synthesis of key biphenyl intermediates, offering high functional group tolerance[4].

  • Step 1: Charge a Schlenk flask with (4-bromophenyl)(3-methoxyphenyl)methanone (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Step 2: Add a degassed mixture of Toluene/H2O (4:1 v/v).

    • Causality: The biphasic solvent system is strictly required. Water is essential to dissolve the inorganic base and form the reactive boronate complex, which is necessary for the transmetalation step. Toluene efficiently solubilizes the lipophilic organic substrates.

  • Step 3: Add Pd(PPh3)4 (0.05 eq) under a steady stream of N2, then heat to 80 °C for 6 hours.

    • Self-Validation: Reaction progression is self-validated using LC-MS. The disappearance of the distinct 1:1 isotopic pattern of the brominated starting material and the emergence of the m/z 289[M+H]+ product peak confirms successful cross-coupling.

Downstream Applications: Medicinal Chemistry & Target Engagement

Diaryl ketones containing a biphenyl moiety are classified as privileged structures in drug discovery. They frequently act as potent inhibitors by mimicking the binding of endogenous ligands within deep hydrophobic pockets of target enzymes.

A classic application of this scaffold is the inhibition of the p38α MAP Kinase pathway. The biphenyl group inserts deeply into the hydrophobic pocket of the kinase, while the central ketone acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the hinge region (e.g., Met109).

p38Pathway Stress Cellular Stress / Pro-inflammatory Cytokines MKK MKK3 / MKK6 (Kinase Cascade) Stress->MKK Phosphorylation p38 p38α MAPK MKK->p38 Phosphorylation (Activation) Substrates MAPKAPK2 / ATF2 p38->Substrates Phosphorylation Inhibitor CAS 79447-10-2 Derivatives (Biphenyl-Ketone Scaffold) Inhibitor->p38 Allosteric/ATP-Competitive Inhibition Response Inflammatory Gene Expression (TNF-α, IL-6) Substrates->Response Transcriptional Activation

Fig 2. Inhibition of the p38 MAPK signaling cascade by biphenyl-ketone derived scaffolds.

Analytical Validation & Quality Control

To guarantee batch-to-batch reproducibility and scientific trustworthiness, synthesized CAS 79447-10-2 must be validated against strict analytical parameters.

Table 2: Quality Control Parameters and Expected Results

Analytical Technique Parameter / Expected Result
1H NMR (400 MHz, CDCl3) δ 3.85 (s, 3H, -OCH3); δ 7.10–7.95 (m, 13H, Aromatic protons)
LC-MS (ESI+) Target mass: m/z 289.1 [M+H]+
HPLC (Reverse Phase) Column: C18; Mobile Phase: MeCN/H2O (0.1% TFA); UV Detection: 254 nm

| TLC (Silica Gel) | Rf ≈ 0.4 (Hexanes/EtOAc 8:2); UV active |

References

  • Fluorochem. "Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS 79447-10-2)".
  • ChemScene. "[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone".
  • Chemical Science (RSC Publishing).
  • MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues".

Sources

Exploratory

An In-depth Technical Guide to 4-(3-Methoxybenzoyl)biphenyl: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(3-Methoxybenzoyl)biphenyl, a substituted diaryl ketone. Given the specificity of the topic, this guide will first establish the precise chemical identity of th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(3-Methoxybenzoyl)biphenyl, a substituted diaryl ketone. Given the specificity of the topic, this guide will first establish the precise chemical identity of the molecule and then delve into its synthesis, physicochemical properties, and potential applications, drawing upon established principles in organic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel aromatic ketones.

Chemical Identity: IUPAC Nomenclature and Synonyms

The name "4-(3-Methoxybenzoyl)biphenyl" suggests a biphenyl core substituted at the 4-position with a 3-methoxybenzoyl group. The benzoyl group is a C6H5C(O)- moiety. Therefore, the systematic IUPAC name for this structure is ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone .

While this specific compound is not extensively documented in publicly available databases, we can infer a list of potential synonyms based on standard chemical naming conventions. These synonyms are crucial for comprehensive literature and database searches.

Table 1: Synonyms for ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone

Synonym TypeSynonym
Common Name4-(3-Methoxybenzoyl)biphenyl
Alternative Phrasing4-Biphenylyl 3-methoxyphenyl ketone
Phenyl (3-methoxyphenyl) ketone, 4-substituted

It is important to note that substituted benzophenones form a large class of compounds with diverse applications, and the properties of this specific molecule can be inferred from the behavior of related structures.[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale
Molecular Formula C20H16O2Based on structural drawing
Molecular Weight 288.34 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for aromatic ketones[2]
Melting Point Expected to be in the range of 100-150 °CBased on similar substituted benzophenones
Solubility Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone.Aromatic ketones are generally non-polar.
UV-Vis Absorption Expected λmax around 260-300 nmCharacteristic of the benzophenone chromophore[1]
Infrared (IR) Spectrum Strong C=O stretch around 1650-1670 cm-1; C-O-C stretches around 1250 cm-1 and 1050 cm-1.Key functional group vibrations.

Synthesis of ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone

The synthesis of unsymmetrical diaryl ketones like ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone can be approached through several established synthetic routes. The two most prominent and versatile methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.[3][4]

Synthetic Strategy 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[5][6] In this case, biphenyl would be acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

3.1.1. Rationale for Experimental Choices
  • Reactants : Biphenyl is a readily available starting material. 3-Methoxybenzoyl chloride can be synthesized from 3-methoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Catalyst : Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic aromatic substitution.

  • Solvent : A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used as it does not react with the Lewis acid catalyst.

  • Temperature : The reaction is usually performed at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions.

3.1.2. Experimental Protocol

Step 1: Preparation of 3-Methoxybenzoyl Chloride

  • To a round-bottom flask containing 3-methoxybenzoic acid (1.0 eq), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methoxybenzoyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1.0 eq) in DCM to the AlCl₃ suspension.

  • To this mixture, add a solution of biphenyl (1.0 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone.

3.1.3. Workflow Diagram

Friedel_Crafts_Acylation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Reaction A 3-Methoxybenzoic Acid C 3-Methoxybenzoyl Chloride A->C Reflux B Thionyl Chloride B->C Reflux F Reaction Mixture C->F 0 °C to RT C->F D Biphenyl D->F 0 °C to RT E AlCl3 in DCM E->F 0 °C to RT G Quench & Workup F->G Ice/HCl H Purification G->H Extraction I ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone H->I Chromatography

Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.

Synthetic Strategy 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and related structures.[7][8] For the synthesis of diaryl ketones, an acyl chloride can be coupled with an arylboronic acid.

3.2.1. Rationale for Experimental Choices
  • Reactants : This approach would involve the coupling of 4-biphenylboronic acid with 3-methoxybenzoyl chloride. Both starting materials are commercially available or can be readily synthesized.

  • Catalyst : A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern palladium pre-catalyst, is essential for the catalytic cycle.

  • Base : A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid.

  • Solvent : A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is typically used. Anhydrous conditions have also been reported to be effective.[7]

3.2.2. Experimental Protocol
  • To a reaction vessel, add 4-biphenylboronic acid (1.0 eq), 3-methoxybenzoyl chloride (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2.3. Workflow Diagram

Suzuki_Coupling A 4-Biphenylboronic Acid E Reaction Mixture A->E B 3-Methoxybenzoyl Chloride B->E C Pd Catalyst & Base C->E D Solvent (Toluene/Water) D->E F Heating (80-90 °C) E->F G Workup & Extraction F->G H Purification G->H I ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone H->I

Caption: Suzuki-Miyaura cross-coupling workflow for diaryl ketone synthesis.

Potential Applications

Substituted benzophenones are a versatile class of organic compounds with a wide range of applications stemming from their unique photochemical and electronic properties.[1] While specific applications for ([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone have not been reported, its structural motifs suggest potential utility in several fields.

  • Photoinitiators : Benzophenones are widely used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives.[2][9] The biphenyl and methoxy substituents can modulate the photochemical properties, potentially offering advantages in specific formulations.

  • Pharmaceutical Intermediates : The diaryl ketone scaffold is present in numerous biologically active molecules.[10] This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory or anticancer agents.[11]

  • Organic Electronics : Biphenyl derivatives are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their charge-transport properties. The introduction of a ketone and a methoxy group can influence the electronic and morphological characteristics of these materials.

  • UV Blockers : Substituted benzophenones are used in sunscreens and as UV stabilizers in plastics to prevent photodegradation.[2][9] The extended conjugation provided by the biphenyl group could enhance its UV-absorbing properties.

Conclusion

([1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone is a substituted diaryl ketone with potential applications in photochemistry, medicinal chemistry, and materials science. While not extensively studied, its synthesis can be reliably achieved through established methods such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. This guide provides a foundational understanding of this compound, offering detailed synthetic protocols and insights into its potential applications, thereby serving as a valuable resource for researchers in the chemical sciences.

References

  • Benzophenone - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254–255.
  • Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. (2022). Taylor & Francis Online.
  • A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. (n.d.). BenchChem.
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022).
  • The Synthesis of Arylketones via Friedel–Crafts Acyldegermyl
  • BENZOPHENONE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.
  • Lewis Acid-Promoted Friedel−Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. (2010).
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC.
  • Main Applications of Benzophenone. (n.d.). Alfa Chemistry.
  • A Versatile Method for the Synthesis of Diaryl and Alkyl Aryl Ketones via Palladium‐Catalyzed Cross‐Coupling Reaction of Arylboronic Acids with Acyl Chlorides. (2025).
  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI.
  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. (n.d.). BenchChem.
  • Synthesis of Biphenyl-4,4 '-Diyl bis(phenyl-methanone)
  • Friedel–Crafts Acyl

Sources

Foundational

physical properties of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone This guide provides a comprehensive overview of the core physical properties of the chemical compound [1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone

This guide provides a comprehensive overview of the core physical properties of the chemical compound [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific protocols to offer a practical and in-depth resource.

Introduction and Compound Significance

[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone, a diarylketone, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in drug design, offering a rigid structure that can be functionalized to interact with biological targets. The methoxy group's presence can influence the molecule's electronic properties, solubility, and metabolic stability, making a thorough understanding of its physical characteristics crucial for its application.

This guide will delve into the molecular structure, spectroscopic signature, thermal behavior, and solubility of this compound. Where direct experimental data for this specific molecule is not publicly available, we will present established, validated protocols for its determination, drawing on data from closely related analogs for illustrative purposes.

Molecular and Structural Data

A foundational aspect of understanding a compound's behavior is its fundamental molecular and structural information.

Compound Identity
PropertyValueSource
IUPAC Name [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanoneChemScene[1]
CAS Number 79447-10-2CymitQuimica[2]
Molecular Formula C₂₀H₁₆O₂ChemScene[1]
Molecular Weight 288.34 g/mol ChemScene[1]
Purity ≥98% (Commercially available)ChemScene[1]
Computational Properties

Computational models provide valuable predictions of a compound's behavior, particularly in early-stage research.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 26.3 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 4.59ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 4ChemScene[1]
Crystal Structure

For instance, in (Biphenyl-4-yl)(phenyl)methanone, the crystal system is orthorhombic.[3][4] A key feature is the dihedral angle between the two aromatic rings of the biphenyl group (8.0°) and the angle between the two rings connected by the carbonyl group (51.74°).[3][4] These angles are critical as they define the molecule's three-dimensional shape, which in turn governs its packing in the solid state and its interaction with other molecules or biological targets.

The definitive method for determining a compound's solid-state structure is Single-Crystal X-ray Diffraction (SC-XRD).

Causality behind Experimental Choices: The goal is to obtain a single, high-quality crystal. The choice of solvent for crystallization is critical; a solvent in which the compound has moderate solubility is ideal to allow for slow crystal growth, which is essential for a well-ordered crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at an elevated temperature. Allow the solution to cool slowly to room temperature. Alternatively, vapor diffusion by placing a vial of the compound's solution in a sealed chamber with a less soluble "anti-solvent" can yield high-quality crystals.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., at 173 K) is often used to minimize thermal vibrations and potential crystal degradation.[3][4]

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure, and the model is refined to achieve the best fit with the experimental data.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Analysis dissolve Dissolve Compound cool Slow Cooling / Vapor Diffusion dissolve->cool select_crystal Select High-Quality Crystal cool->select_crystal mount Mount Crystal select_crystal->mount diffract Collect Diffraction Data mount->diffract solve Solve & Refine Structure diffract->solve

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Properties

Spectroscopic data provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

While a full experimental spectrum for [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone is not provided in the search results, data for related compounds and standard analytical techniques can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone, one would expect characteristic signals in both ¹H and ¹³C NMR spectra corresponding to the aromatic protons and carbons of the biphenyl and methoxyphenyl rings, as well as the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A key feature for this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1650-1700 cm⁻¹. Other bands would indicate C-O stretching of the methoxy group and the various C-H and C=C bonds of the aromatic rings.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, thus confirming its elemental composition.[5] For C₂₀H₁₆O₂, the expected monoisotopic mass would be approximately 288.1150 Da. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Thermal Properties

Melting Point

The melting point is a critical physical property that indicates the purity of a crystalline solid. For a related compound, 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one , the melting point is reported as 154.0 to 158.0 °C.[6] Another analog, 4-Methoxybiphenyl , has a melting point of 86-90 °C.[7] The melting point of the title compound is expected to be a sharp, defined value.

Causality behind Experimental Choices: DSC is a highly accurate and reproducible method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for precise determination of the melting onset and peak.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting event.

dsc_workflow weigh Weigh Sample (1-5 mg) seal Seal in DSC Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat at Controlled Rate (e.g., 10°C/min) load->heat analyze Analyze Thermogram heat->analyze result Determine Melting Point analyze->result

Caption: Workflow for Melting Point Determination using DSC.

Solubility Characteristics

Solubility is a critical parameter for drug development, affecting bioavailability and formulation. The predicted LogP of 4.59 suggests that [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone is a lipophilic compound with low aqueous solubility.

Causality behind Experimental Choices: This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution. Using HPLC for quantification allows for high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method.

Conclusion

This guide has outlined the key . While some experimental data is not publicly cataloged, the provided protocols represent the gold standard for their determination. The data from computational models and related analogs strongly suggests this compound is a solid, lipophilic molecule. A thorough experimental characterization, following the methodologies described herein, is essential for any research or development activities involving this compound.

References

  • Saeed, A., et al. (2010). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(4), o926. [Link]

  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Darshan Raj, C. G., et al. (2015). Crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o1. [Link]

  • Darshan Raj, C. G., et al. (2014). Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1283. [Link]

  • ResearchGate. (n.d.). (Biphenyl-4-yl)(phenyl)methanone. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Amanote Research. (2011). (Biphenyl-4-Yl)[2-(4-Methylbenzoyl)phenyl]methanone. Retrieved from [Link]

  • SIELC Technologies. (2018). Methanone, [1,1'-biphenyl]-4-ylphenyl-. Retrieved from [Link]

  • AOBChem. (n.d.). [1,1'-Biphenyl]-4-yl(4-methoxyphenyl)methanone. Retrieved from [Link]

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  • Matrix Fine Chemicals. (n.d.). {[1,1'-BIPHENYL]-4-YL}(PHENYL)METHANONE. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4'-methyl-[1,1'-biphenyl]-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

Thermodynamic Solubility Profiling of Methanone [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- in Organic Solvents: A Technical Guide

Executive Summary & Physicochemical Grounding For researchers in drug development, materials science, and synthetic chemistry, understanding the solid-liquid equilibrium (SLE) of complex organic intermediates is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Grounding

For researchers in drug development, materials science, and synthetic chemistry, understanding the solid-liquid equilibrium (SLE) of complex organic intermediates is critical for optimizing reaction yields, purification processes (crystallization), and formulation strategies. This whitepaper provides an in-depth technical framework for evaluating the solubility of Methanone [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS: 79447-10-2) in various organic solvents.

Because this compound is a bulky, highly lipophilic diaryl ketone, it presents specific solvation challenges. It lacks hydrogen-bond donors, relies heavily on dispersion forces, and exhibits a high calculated partition coefficient. To maintain scientific integrity, this guide synthesizes predictive thermodynamic modeling with a rigorously self-validating experimental protocol designed to prevent the common pitfalls of kinetic solubility overestimation.

Table 1: Physicochemical Properties of CAS 79447-10-2
PropertyValueMechanistic Implication for Solvation
IUPAC Name [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanoneBulky aromatic rings require large solvent cavities.
CAS Number 79447-10-2Standard identifier for material sourcing.
Molecular Weight 288.35 g/mol Moderate-to-high MW decreases ideal solubility.
LogP (Calculated) ~4.92Highly lipophilic; practically insoluble in water (1[1]).
H-Bond Donors 0Cannot donate protons to solvent networks.
H-Bond Acceptors 2 (Ketone, Methoxy)Can accept protons from polar protic solvents.

Thermodynamics of Dissolution in Organic Media

The dissolution of a crystalline organic solid into a liquid solvent is governed by the Gibbs free energy equation ( ΔGsol​=ΔHsol​−TΔSsol​ ). For highly lipophilic compounds like CAS 79447-10-2, dissolution in organic media is typically an endothermic process ( ΔHsol​>0 ) driven entirely by the entropy of mixing ( ΔSsol​>0 ) (2[2]).

The Causality of Solvation:

  • Lattice Disruption: Energy must be inputted to break the strong π−π stacking and van der Waals forces between the biphenyl molecules in the crystal lattice.

  • Cavity Formation: The solvent must expend energy to separate its own molecules to create a cavity large enough to accommodate the 288.35 g/mol solute.

  • Solute-Solvent Interaction: Energy is released when the solvent interacts with the solute via dipole-dipole interactions (at the methanone core) and London dispersion forces (along the biphenyl system).

ThermodynamicDissolution Lattice Crystal Lattice Disruption (ΔH_solute > 0) Solvation Solute-Solvent Interaction (ΔH_mix < 0) Lattice->Solvation Cavity Solvent Cavity Formation (ΔH_solvent > 0) Cavity->Solvation Equilibrium Thermodynamic Equilibrium (ΔG < 0) Solvation->Equilibrium Entropy (ΔS) Driven

Thermodynamic pathways governing the dissolution of lipophilic compounds in organic solvents.

Predictive Solvent Selection

Based on Hildebrand and Hansen Solubility Parameters (HSP), the solubility of a solute is maximized when its parameters (dispersion, polar, and hydrogen-bonding forces) closely match those of the solvent (3[3]).

Table 2: Expected Solubility Profile in Organic Solvents
Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic Acetone, THF, DMF, Ethyl AcetateHigh Strong dipole-dipole interactions with the ketone moiety; closely matching Hildebrand parameters without entropic penalties (4[4]).
Non-Polar Toluene, Dichloromethane (DCM)High Favorable London dispersion forces interacting with the bulky, electron-rich biphenyl and phenyl rings.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low Extensive solvent hydrogen-bonding networks resist cavity formation for the bulky lipophilic solute.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact mole fraction solubility ( xe​ ) of CAS 79447-10-2, kinetic methods (like DMSO-dilution) must be avoided, as they frequently induce supersaturation and amorphous precipitation, leading to false highs. The Isothermal Shake-Flask Method is the gold standard for achieving true thermodynamic solid-liquid equilibrium (5[5]).

Step-by-Step Workflow

Step 1: Preparation of Solid-Liquid Mixtures

  • Action: Add an excess amount of crystalline CAS 79447-10-2 (approx. 50-100 mg depending on the solvent) into 5 mL glass vials containing 2 mL of the target organic solvent.

  • Causality: An excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, a mandatory condition for thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and place them in a thermostatic shaking water bath at the target temperature (e.g., 298.15 K ± 0.05 K) at 150 RPM.

  • Causality: Why shaking over sonication? Sonication introduces localized cavitation heating and can induce metastable polymorph transitions, skewing thermodynamic data. Gentle isothermal shaking ensures uniform kinetic energy distribution without altering the crystal habit.

Step 3: Phase Separation

  • Action: After 48 hours, transfer the vials to a temperature-controlled centrifuge (set to the exact equilibration temperature) and spin at 10,000 RPM for 15 minutes.

  • Causality: Why centrifugation over filtration? Filtration through sub-micron syringe filters can lead to severe analyte adsorption onto the filter membrane—especially for highly lipophilic compounds (LogP > 4). Temperature-controlled centrifugation cleanly separates the phases without mass loss or temperature-shift-induced precipitation (5[5]).

Step 4: HPLC-UV Quantification

  • Action: Carefully extract an aliquot of the clear supernatant, dilute it quantitatively with the mobile phase (e.g., Acetonitrile:Water), and inject it into an HPLC system equipped with a C18 column and a UV detector.

  • Causality: Why HPLC over direct UV-Vis? Direct spectrophotometry is highly susceptible to baseline drift from trace impurities. HPLC provides chromatographic resolution, ensuring that only the intact API is quantified, preventing overestimation (6[6]).

Self-Validation Checkpoint: To confirm true thermodynamic equilibrium has been reached, compare the calculated concentration of a sample extracted at 48 hours against a sample extracted at 72 hours. If the variance is ≤2% , the system is validated as equilibrated. If >2% , extend the incubation. This internal control prevents the reporting of false kinetic plateaus.

ShakeFlaskWorkflow Prep 1. Excess Solute Addition (CAS 79447-10-2 + Solvent) Equilibrate 2. Isothermal Shaking (Constant Temp, 48h) Prep->Equilibrate Sampling 3. Phase Separation (Centrifugation at Temp) Equilibrate->Sampling Aliquot Extraction Validation 4. Equilibrium Check (ΔC < 2% at 72h?) Sampling->Validation Validation->Equilibrate No (Continue Shaking) Analysis 5. HPLC-UV Quantification (Mole Fraction Calculation) Validation->Analysis Yes (Equilibrium Reached)

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Data Modeling: van't Hoff Analysis

Once the mole fraction solubility ( xe​ ) is determined across a range of temperatures (e.g., 278.15 K to 318.15 K), researchers can extract the apparent standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of solution using the modified van't Hoff equation:

lnxe​=−R⋅TΔHsol∘​​+RΔSsol∘​​

Plotting lnxe​ versus 1/T yields a straight line where the slope is −ΔHsol∘​/R and the y-intercept is ΔSsol∘​/R . For CAS 79447-10-2, expect a steep negative slope in polar protic solvents (indicating a high enthalpic barrier to dissolution) and a shallower slope in polar aprotic solvents like DMF or Acetone, confirming that the dissolution is thermodynamically favorable and entropy-driven (3[3]).

Conclusion

For highly lipophilic diaryl ketones like Methanone[1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, solvent selection must prioritize the minimization of cavity formation energy while maximizing dispersion and dipole interactions. Polar aprotic solvents (e.g., Ethyl Acetate, Acetone) and non-polar aromatics (e.g., Toluene) will yield the highest solubility. By employing the self-validating isothermal shake-flask method coupled with HPLC-UV quantification, researchers can bypass the kinetic artifacts common in early-stage screening, ensuring that downstream crystallization, reaction scaling, and formulation efforts are built on a foundation of rigorous thermodynamic truth.

References

  • Fluorochem. "Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS 79447-10-2) Properties." fluorochem.co.uk. Available at: 1

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." dtu.dk. Available at: 5

  • Journal of Chemical Thermodynamics. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." doi.org. Available at: 6

  • National Institutes of Health (NIH PMC). "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." nih.gov. Available at: 2

  • Journal of Chemical & Engineering Data (ACS). "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K." acs.org. Available at: 4

  • MDPI Pharmaceuticals. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." mdpi.com. Available at: 3

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Foundational

A Comparative Analysis of 3-Methoxy and 4-Methoxy Benzophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive comparative analysis of 3-methoxy and 4-methoxy benzophenone derivatives. As crucial structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 3-methoxy and 4-methoxy benzophenone derivatives. As crucial structural motifs in organic chemistry, their utility spans from pharmaceutical intermediates to photostabilizers. The seemingly subtle difference in the position of the methoxy substituent—from the meta (3-position) to the para (4-position) on the benzoyl ring—imparts distinct electronic, spectroscopic, and reactive properties. This guide elucidates these differences through a detailed examination of their synthesis, a comparative analysis of their spectroscopic signatures (NMR, IR, and UV-Vis), an exploration of their divergent chemical reactivity and photochemical behavior, and a discussion of their respective applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of benzophenone-based molecules.

Introduction: The Significance of Methoxy Substitution on the Benzophenone Scaffold

Benzophenones are a class of aromatic ketones that feature a diaryl ketone framework. Their inherent photochemical properties and rigid structure make them a versatile scaffold in various scientific domains. The introduction of a methoxy (-OCH₃) group, a potent electron-donating group through resonance and a weak electron-withdrawing group through induction, significantly modulates the electronic and steric landscape of the benzophenone molecule. The regiochemical placement of this substituent is paramount in dictating the molecule's overall characteristics and, consequently, its utility.

This guide focuses on the critical differences between 3-methoxy and 4-methoxy benzophenone derivatives, providing insights into how the positional isomerism governs their chemical and physical behavior. Understanding these nuances is essential for the rational design of molecules with tailored properties for applications in drug discovery, materials science, and photochemistry.

Synthesis of Methoxy-Substituted Benzophenones: A Comparative Overview

The most prevalent and versatile method for the synthesis of both 3-methoxy and 4-methoxy benzophenone derivatives is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and efficient route to these ketones.

The Friedel-Crafts Acylation: A Unifying Synthetic Strategy

The core of the Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of reactants dictates the final product.

  • For 4-Methoxybenzophenone: The synthesis typically involves the acylation of anisole (methoxybenzene) with benzoyl chloride.[1]

  • For 3-Methoxybenzophenone Derivatives: A common approach is the reaction of a substituted toluene with 3-methoxybenzoyl chloride.[2]

The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic rings. The methoxy group in anisole is a strong activating and ortho, para-directing group, leading to the preferential formation of the para-substituted product due to reduced steric hindrance compared to the ortho position.

Friedel_Crafts_Acylation cluster_4_methoxy Synthesis of 4-Methoxybenzophenone cluster_3_methoxy Synthesis of 3-Methoxybenzophenone Derivative Anisole Anisole AlCl3_4 AlCl₃ Anisole->AlCl3_4 + BenzoylChloride Benzoyl Chloride BenzoylChloride->AlCl3_4 Product_4 4-Methoxybenzophenone AlCl3_4->Product_4 Friedel-Crafts Acylation Toluene Toluene AlCl3_3 AlCl₃ Toluene->AlCl3_3 + MethoxybenzoylChloride 3-Methoxybenzoyl Chloride MethoxybenzoylChloride->AlCl3_3 Product_3 3-Methoxy-4'-methylbenzophenone AlCl3_3->Product_3 Friedel-Crafts Acylation

Figure 1: General synthetic pathways for 4-methoxy and 3-methoxy benzophenone derivatives via Friedel-Crafts acylation.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of these compounds, based on established literature procedures.[1][3]

Protocol 1: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation [1]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1.0 eq) and benzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., hexane or dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a 3-Methoxybenzophenone Derivative (e.g., 3-Methoxy-4'-methylbenzophenone) [2][3]

  • Catalyst Suspension: In a dry reaction vessel, prepare a suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous dichloromethane.

  • Reactant Addition: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (1.0 eq) and toluene (1.0 eq) in dichloromethane. Add this solution dropwise to the AlCl₃ suspension at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for approximately 4 hours.[3]

  • Quenching: Pour the reaction mixture into an ice-cold 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic and aqueous layers. Dehydrate the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. A quantitative yield has been reported for this specific reaction.[3]

Spectroscopic and Physicochemical Differentiation

The position of the methoxy group profoundly influences the spectroscopic properties of the benzophenone derivatives. These differences are a direct consequence of the electronic effects exerted by the methoxy group.

Electronic Effects: The Root of the Differences

The methoxy group exhibits a dual electronic nature:

  • +R (Resonance) Effect: The lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect is most pronounced when the methoxy group is at the para position (4-methoxy), allowing for direct resonance interaction with the carbonyl group.

  • -I (Inductive) Effect: Due to the electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is felt at all positions, but it is the dominant electronic effect at the meta position.

Electronic_Effects cluster_4_methoxy 4-Methoxybenzophenone cluster_3_methoxy 3-Methoxybenzophenone node_4 Strong +R Effect (Electron-Donating) Weak -I Effect node_3 Weak +R Effect Dominant -I Effect (Electron-Withdrawing)

Figure 2: Dominant electronic effects of the methoxy group at the para and meta positions.

Comparative Spectroscopic Analysis
Property 3-Methoxybenzophenone Derivative 4-Methoxybenzophenone Rationale for the Difference
IR (C=O Stretch) ~1690 cm⁻¹ (for 3-methoxy-4'-methylbenzophenone)[3]Typically lower than the 3-methoxy isomerThe strong +R effect of the para-methoxy group in 4-methoxybenzophenone donates electron density to the carbonyl group, increasing the single-bond character of the C=O bond and thus lowering its stretching frequency. The -I effect in the 3-methoxy isomer has a less pronounced effect on the carbonyl.
¹H NMR (Aromatic) Protons on the methoxy-substituted ring generally appear at slightly different chemical shifts compared to the 4-isomer due to the differing electronic environment.Protons ortho to the methoxy group are significantly shielded (shifted upfield) due to the strong +R effect.The electron-donating resonance effect of the para-methoxy group increases the electron density at the ortho and para positions, leading to greater shielding of the protons at these positions.
¹³C NMR (Carbonyl) The chemical shift of the carbonyl carbon is influenced by the inductive effect of the meta-methoxy group.The carbonyl carbon in the 4-methoxy isomer is expected to be more shielded (shifted to a lower ppm value) compared to the 3-methoxy isomer.The electron-donating resonance from the para-methoxy group increases the electron density at the carbonyl carbon, leading to increased shielding.
UV-Vis (λmax) Exhibits characteristic benzophenone absorption bands.Expected to show a bathochromic (red) shift in its primary absorption bands compared to the 3-isomer.The extended conjugation and electron-donating nature of the para-methoxy group lower the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths.

Table 1: Comparative Spectroscopic and Physicochemical Properties.

Divergent Chemical Reactivity and Photochemical Behavior

The electronic disparities between the 3- and 4-methoxy isomers directly translate to differences in their chemical reactivity and photochemical properties.

Electrophilic Aromatic Substitution

The methoxy-substituted ring in 4-methoxybenzophenone is highly activated towards further electrophilic substitution at the positions ortho to the methoxy group. Conversely, the methoxy-substituted ring in 3-methoxybenzophenone is less activated, and substitution is directed to the positions ortho and para to the methoxy group, but the overall reactivity is lower compared to the 4-isomer.

Photochemical Reactivity

Benzophenones are well-known photosensitizers, capable of absorbing UV light and promoting to an excited triplet state. This excited state can then participate in various photochemical reactions, most notably hydrogen abstraction.

The position of the methoxy group can influence the nature and efficiency of these photochemical processes. Electron-donating groups, such as a para-methoxy group, can in some cases decrease the reactivity of the excited triplet state towards hydrogen abstraction by increasing the electron density at the carbonyl oxygen. In contrast, the electron-withdrawing inductive effect of a meta-methoxy group may have a different impact on the photochemistry.

Applications: A Tale of Two Isomers

The distinct properties of 3- and 4-methoxy benzophenone derivatives have led to their use in different fields.

  • 4-Methoxybenzophenone and its Derivatives: These compounds are widely used as UV filters in sunscreens and as photostabilizers in plastics and coatings.[4] Their strong absorption in the UV region, a direct consequence of the extended conjugation provided by the para-methoxy group, makes them ideal for this purpose.

  • 3-Methoxybenzophenone Derivatives: A notable application of a 3-methoxybenzophenone derivative is as a key intermediate in the synthesis of the pharmaceutical drug Tolcapone . Tolcapone is used in the treatment of Parkinson's disease. This highlights the utility of the 3-methoxybenzophenone scaffold in medicinal chemistry for the construction of complex, biologically active molecules.

Conclusion

The positional isomerism of the methoxy group on the benzophenone scaffold gives rise to a fascinating case study in structure-property relationships. The 4-methoxy isomer, dominated by a strong electron-donating resonance effect, exhibits distinct spectroscopic signatures, including a lower carbonyl stretching frequency and upfield shifted NMR signals for the protons on the substituted ring. This electronic feature also contributes to its strong UV absorption, making it a valuable component in photoprotective applications. In contrast, the 3-methoxy isomer, where the inductive effect is more influential, possesses different electronic and steric properties that have been leveraged in the synthesis of complex pharmaceutical agents.

For researchers and drug development professionals, a thorough understanding of these isomeric differences is not merely academic; it is a practical tool for the rational design and synthesis of novel molecules with desired functionalities. By appreciating the subtle yet significant impact of substituent placement, scientists can more effectively tailor the properties of benzophenone derivatives for a wide array of applications.

References

  • PrepChem. Synthesis of 4-methoxybenzophenone. Available from: [Link]

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  • PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available from: [Link]

  • Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

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  • PubMed. Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison. Available from: [Link]

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Exploratory

Photophysical Profiling of Biphenyl Methanone Derivatives: UV Absorption Mechanisms and Analytical Protocols

Executive Summary Biphenyl methanone (widely recognized as diphenyl methanone or benzophenone) and its functionalized derivatives are foundational to modern photochemistry. They serve as critical ultraviolet (UV) absorbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl methanone (widely recognized as diphenyl methanone or benzophenone) and its functionalized derivatives are foundational to modern photochemistry. They serve as critical ultraviolet (UV) absorbers in pharmaceutical formulations, polymer stabilization, and dermatological photoprotection. This technical guide elucidates the quantum mechanical drivers of their UV absorption spectra, the structural causality behind spectral tuning, and the non-radiative decay mechanisms that confer photostability. Furthermore, it provides a field-proven, self-validating experimental protocol for the accurate determination of their molar absorptivity.

Quantum Mechanical Foundations of UV Absorption

The biphenyl methanone core consists of two phenyl rings bridged by a central carbonyl group. The UV absorption spectrum of these molecules is dictated by their electronic structure, which primarily exhibits two distinct transitions upon exposure to electromagnetic radiation[1]:

  • π → π Transition:* Originating from the extended conjugated system of the aromatic rings, this transition is highly allowed and dominates the shorter wavelength region (typically λmax​ ~250–290 nm). It is characterized by a high molar absorptivity ( ϵ ).

  • n → π Transition:* Arising from the non-bonding (n) electron pairs of the carbonyl oxygen being promoted to an anti-bonding π* orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band at longer wavelengths ( λmax​ ~330–350 nm)[1].

While the S0​→S1​ transition is often weak, the highly intense S0​→S2​ (π → π*) transitions are the primary drivers of UV attenuation in commercial applications[2].

Structural Causality: Tuning the Absorption Spectrum

The precise wavelength of maximum absorption ( λmax​ ) and the intensity of the absorption can be synthetically tuned via functionalization of the biphenyl methanone core. Time-Dependent Density Functional Theory (TD-DFT) models demonstrate that substituent positioning directly dictates the absorption band by altering the HOMO-LUMO energy gap[3].

  • Para-Substitution (UVB Tuning): The introduction of electron-donating groups (e.g., methoxy or amino groups) at the para position increases the electron density within the conjugated system. This enhances the oscillator strength of the π → π* transition, localizing strong, intense absorption primarily in the UVB range (280–320 nm)[3].

  • Ortho-Substitution (UVA Tuning): Placing substituents like hydroxyl groups ortho to the carbonyl carbon induces a profound bathochromic (red) shift, extending the absorption profile into the UVA region (320–400 nm)[3]. Causally, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, enforcing molecular planarity. This planarity maximizes π-orbital overlap across the biphenyl system, significantly lowering the energy gap between the ground and excited states.

Mechanistic Photostability: The ESIPT Pathway

A UV absorber is only effective if it does not degrade upon excitation. Unsubstituted biphenyl methanones often undergo intersystem crossing (ISC) to a reactive triplet state ( T1​ ), leading to hydrogen abstraction from surrounding solvents and subsequent free radical formation[1].

However, ortho-hydroxylated derivatives (such as Benzophenone-3) bypass this destructive photochemical pathway via an ultra-fast mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon UV photon absorption, the altered electron distribution in the singlet excited state ( S1​ ) increases the acidity of the ortho-hydroxyl proton and the basicity of the carbonyl oxygen. This triggers a sub-picosecond proton transfer, forming an excited keto tautomer. The keto tautomer rapidly undergoes internal conversion, harmlessly dissipating the absorbed energy as thermal energy before returning to the ground-state enol form via reverse proton transfer[1].

ESIPT_Pathway S0 Ground State (S0) Enol Form Photon UV Photon Absorption (280-400 nm) S0->Photon S1 Singlet Excited State (S1) π → π* Transition Photon->S1 ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) S1->ESIPT Ultra-fast (~sub-ps) Keto Excited Keto Tautomer (S1') ESIPT->Keto IC Internal Conversion & Thermal Dissipation Keto->IC Non-radiative S0_Keto Ground State Keto Tautomer (S0') IC->S0_Keto Reverse Reverse Proton Transfer (Regeneration) S0_Keto->Reverse Reverse->S0 Photostability Cycle

Fig 1: ESIPT-mediated non-radiative energy dissipation pathway in ortho-hydroxylated derivatives.

Quantitative Spectral Profiling

The table below summarizes the critical photophysical parameters for the foundational biphenyl methanone core and its heavily utilized derivatives.

CompoundSpecific Derivative λmax​ (nm)Molar Absorptivity ( ϵ ) (L·mol⁻¹·cm⁻¹)SolventPrimary Transition Region
Benzophenone Diphenyl methanone25233418,000150EthanolUVB (π→π)UVA (n→π)
Benzophenone-3 2-Hydroxy-4-methoxybenzophenone28732515,1009,500MethanolUVB (π→π)UVA (π→π)
Benzophenone-2 2,2',4,4'-Tetrahydroxybenzophenone29035025,00015,000MethanolUVB (π→π)UVA (π→π)

Data synthesized from comparative spectral analyses of benzophenone derivatives[1].

Self-Validating Analytical Protocol for UV-Vis Spectroscopy

To accurately map the λmax​ and calculate the molar extinction coefficient ( ϵ ) of biphenyl methanone derivatives, researchers must utilize a self-validating workflow that accounts for solvent effects, baseline drift, and concentration-dependent artifacts.

Step 1: Solvent Selection and Preparation
  • Action: Prepare spectroscopic-grade methanol or ethanol. Degas the solvent via sonication for 10 minutes.

  • Causality: The choice of solvent dictates the stabilization of excited states. Protic solvents (like methanol) form intermolecular hydrogen bonds with the carbonyl oxygen. This stabilizes the n-orbital, inducing a hypsochromic (blue) shift in the n→π* band, while simultaneously causing a bathochromic (red) shift in the π→π* band[2]. Degassing prevents dissolved oxygen from acting as a triplet-state quencher during spectral acquisition.

Step 2: Stock Solution and Serial Dilution
  • Action: Weigh the derivative using a microbalance to prepare a 1.0×10−3 M stock solution. Perform serial dilutions to create a working range of 1.0×10−5 M to 1.0×10−4 M.

  • Causality: High concentrations lead to molecular aggregation, self-shielding, and excimer formation, which cause deviations from the Beer-Lambert law. Maintaining concentrations below 10−4 M ensures linear photometric response.

Step 3: Instrument Calibration and Baseline Correction
  • Action: Power on a dual-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration for the Deuterium and Tungsten lamps. Fill two matched quartz cuvettes (1 cm path length) with the blank solvent. Run a baseline scan from 200 nm to 450 nm.

  • Causality: Quartz cuvettes must be used because standard borosilicate glass absorbs heavily below 300 nm, masking the UVB π→π* transitions. The dual-beam setup dynamically subtracts lamp intensity fluctuations and solvent absorbance, isolating the pure analyte signal.

Step 4: Spectral Acquisition
  • Action: Replace the sample cuvette with the lowest concentration analyte solution. Scan from 200 nm to 450 nm at a scan rate of 100 nm/min. Record the absorbance maxima ( λmax​ ). Repeat for all concentrations in the serial dilution.

Step 5: Data Validation and Molar Absorptivity ( ϵ ) Calculation
  • Action: Plot Absorbance at λmax​ versus Concentration (M). Perform a linear regression.

  • Causality (Self-Validation): A single concentration measurement is highly susceptible to volumetric preparation errors. By plotting a multi-point calibration curve, the system self-validates: an R2 value ≥0.999 confirms the absence of aggregation and pipetting errors. The slope of this regression line, divided by the path length (1 cm), yields the highly accurate molar absorptivity ( ϵ ) in L·mol⁻¹·cm⁻¹.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Mechanistic Evaluation of[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone

Introduction[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone (CAS: 79447-10-2), commercially recognized as Photoinitiator SPT-11, is a highly conjugated diaryl ketone. It serves as a critical component in ultraviolet (UV)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone (CAS: 79447-10-2), commercially recognized as Photoinitiator SPT-11, is a highly conjugated diaryl ketone. It serves as a critical component in ultraviolet (UV) light radiation curing systems and acts as a versatile scaffold in medicinal chemistry for photo-affinity labeling[1]. The strategic placement of the biphenyl system and the methoxy-substituted phenyl ring provides unique photophysical properties. This application note details two orthogonal synthetic strategies for its preparation: a scalable Friedel-Crafts acylation for industrial bulk production, and a modular Suzuki-Miyaura cross-coupling for discovery-stage library synthesis.

Mechanistic Rationale & Strategic Design

As a self-validating synthetic system, the choice of reaction pathway depends heavily on the required scale and the tolerability of functional groups.

Route A: Friedel-Crafts Acylation (Scale-Up Standard)

The classical approach involves the reaction of 3-methoxybenzoyl chloride with biphenyl. The conversion of 3-methoxybenzoic acid to the corresponding acid chloride using thionyl chloride is thermodynamically driven by the irreversible formation of gaseous SO₂ and HCl[1].

Causality in Experimental Design: In the subsequent acylation, anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid to generate a highly electrophilic acylium ion[2]. Biphenyl, possessing an electron-rich aromatic system, undergoes electrophilic aromatic substitution. The reaction is highly regioselective for the 4-position (para-position). This is dictated by the significant steric hindrance of the adjacent phenyl ring on the biphenyl system, which effectively blocks ortho-attack. A stoichiometric excess of AlCl₃ (>1.0 eq) is strictly required; the newly formed diaryl ketone tightly coordinates to the aluminum center via its carbonyl oxygen, effectively sequestering the catalyst and preventing polyacylation[2].

Route B: Suzuki-Miyaura Cross-Coupling (Discovery Standard)

For discovery-scale synthesis where functional group tolerance is paramount, palladium-catalyzed cross-coupling is preferred[3].

Causality in Experimental Design: The catalytic cycle involves the oxidative addition of (4-bromophenyl)(3-methoxyphenyl)methanone to a Pd(0) species, followed by transmetalation with an activated phenylboronate complex (facilitated by a mild base like K₂CO₃), and subsequent reductive elimination to forge the C-C bond. This circumvents the use of harsh Lewis acids and eliminates the risk of ether cleavage (demethylation of the methoxy group)—a known side reaction in Friedel-Crafts acylations at elevated temperatures.

Synthetic Workflows

SynthesisPathway A1 3-Methoxybenzoic Acid + Thionyl Chloride A2 3-Methoxybenzoyl Chloride (Intermediate) A1->A2 Reflux, 2h (- SO2, - HCl) A3 Biphenyl + AlCl3 (DCM, Reflux) A2->A3 Electrophile Gen. Target [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone Target Compound (CAS: 79447-10-2) A3->Target Route A: Friedel-Crafts (Scale-up) B1 (4-Bromophenyl)(3-methoxyphenyl)methanone + Phenylboronic Acid B2 Pd(PPh3)4, K2CO3 (Toluene/H2O, 90 °C) B1->B2 Degas, N2 atm B2->Target Route B: Suzuki-Miyaura (Discovery)

Figure 1: Convergent synthetic workflows for [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone.

Quantitative Data & Method Comparison

Table 1: Stoichiometric Profile for Route A (Laboratory Scale)

ReagentMW ( g/mol )EquivalentsFunction
Biphenyl154.211.00Nucleophilic Substrate
3-Methoxybenzoic acid152.151.10Acyl Donor Precursor
Thionyl Chloride (SOCl₂)118.971.65Chlorinating Agent
Aluminum Chloride (AlCl₃)133.341.20Lewis Acid Catalyst

Table 2: Strategic Comparison of Synthetic Routes

ParameterRoute A (Friedel-Crafts)Route B (Suzuki-Miyaura)
Primary Application Industrial Scale-up / BulkLibrary Synthesis / Discovery
Regioselectivity High (para-directed), trace orthoAbsolute (defined by halide)
Functional Group Tolerance Low (Harsh Lewis Acid)High (Mild basic conditions)
Scalability Excellent (Kilogram scale)[1]Moderate (Limited by Pd cost)
Key Byproducts HCl, SO₂, Aluminum saltsBoric acid salts, Halide salts

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Adapted for Lab Scale)

Note: This protocol is adapted from industrial patent parameters to optimize laboratory-scale safety and yield[1].

  • Acid Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber, combine 3-methoxybenzoic acid (1.1 eq) and thionyl chloride (1.65 eq). Heat the mixture to reflux (approx. 80 °C) for 2 hours.

    • Validation: The evolution of HCl/SO₂ gas will cease when acid chloride formation is complete.

  • Concentration: Remove excess thionyl chloride under reduced pressure to yield crude 3-methoxybenzoyl chloride as a viscous oil.

  • Electrophile Generation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution. Cool the solution to 0 °C in an ice bath. Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise under a continuous nitrogen atmosphere to prevent rapid exothermic spiking.

  • Acylation: Add biphenyl (1.0 eq) to the reaction mixture. Remove the ice bath and heat the reaction to reflux for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete upon the disappearance of the biphenyl spot.

  • Quench & Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl. This highly exothermic step breaks the stable aluminum-ketone complex. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize the crude residue from hot ethanol to afford the pure target compound.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask, combine (4-bromophenyl)(3-methoxyphenyl)methanone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of Toluene/H₂O (3:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Coupling: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the aryl bromide starting material and the appearance of the product mass (m/z 289.1 [M+H]⁺) confirms target formation.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure ketone.

References

  • CN101550203B - Photoinitiator for ultraviolet light radiation, aromatic ketone compounds and manufacturing method thereof Source: Google Patents URL
  • EAS Reactions (3)
  • Strategies for the synthesis of diaryl ketones Source: ResearchGate URL

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-(3-methoxybenzoyl)biphenyl via Friedel-Crafts Acylation

Abstract The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1] This application note p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-methoxybenzoyl)biphenyl, a valuable aryl ketone intermediate in the development of pharmaceuticals and functional materials.[2] The procedure details the reaction of biphenyl with 3-methoxybenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst. We will delve into the mechanistic underpinnings, regioselectivity, step-by-step experimental execution, purification, and characterization, offering insights grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.

Reaction Principle and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution (EAS) pathway, a fundamental reaction class for aromatic compounds.[3] The core of this process involves the generation of a highly reactive electrophile, which is then attacked by the nucleophilic π-electron system of the aromatic ring.

1.1. Generation of the Acylium Ion Electrophile Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, is employed to activate the 3-methoxybenzoyl chloride. It coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile required for the reaction.[4][5] The delocalization of the positive charge between the carbonyl carbon and oxygen enhances its stability and prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4][6]

1.2. Regioselectivity in the Acylation of Biphenyl The substitution pattern on the biphenyl ring is governed by a combination of electronic and steric effects. The phenyl substituent on a benzene ring is a weak ortho-, para-directing activator. However, the significant steric hindrance posed by the adjacent phenyl ring at the ortho-positions (C2, C6, C2', C6') strongly disfavors electrophilic attack at these sites.[7] Consequently, the acylation occurs almost exclusively at the para-position (C4), which is electronically activated and sterically accessible. This high regioselectivity leads to the preferential formation of 4-(3-methoxybenzoyl)biphenyl as the major product.

Materials and Reagents

Proper reagent handling and quality are paramount for success. All reagents should be of high purity, and solvents must be anhydrous.

Reagent / MaterialMolecular FormulaMolar Mass ( g/mol )Suggested GradeKey Role
BiphenylC₁₂H₁₀154.21≥99%Aromatic Substrate
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.59≥98%Acylating Agent
Aluminum chlorideAlCl₃133.34≥99.9%, AnhydrousLewis Acid Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Reaction Solvent
Hydrochloric acid (HCl)HCl36.4637% (Conc.)Quenching Agent
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentNeutralizing Wash
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousDrying Agent
EthanolC₂H₅OH46.07Reagent GradeRecrystallization Solvent
Deionized WaterH₂O18.02N/AWorkup
IceH₂O (solid)18.02N/ATemperature Control

Safety and Handling Precautions

A thorough risk assessment must be conducted before commencing. This protocol involves hazardous materials requiring strict safety protocols.

  • Aluminum Chloride (Anhydrous AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[8][9] It causes severe skin and eye burns.[10] Handle exclusively in a chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[8]

  • 3-Methoxybenzoyl Chloride: A corrosive acyl chloride that causes severe skin burns and eye damage.[11][12] It is a lachrymator and reacts with moisture. Handle with care in a fume hood, using appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Reaction Quenching: The workup procedure involves quenching the reaction with ice and acid. This is a highly exothermic process that liberates HCl gas. Perform this step slowly and carefully in a fume hood, ensuring the reaction vessel is adequately cooled in an ice bath.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

4.1. Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Cap the condenser with a nitrogen or argon inlet connected to a bubbler to maintain a positive pressure of inert gas.

  • Ensure all glassware is oven-dried and assembled while hot to preclude atmospheric moisture.

4.2. Reaction Execution

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.60 g, 12.0 mmol, 1.2 equiv) under a positive flow of inert gas. Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension.

  • Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0-5 °C with vigorous stirring.

  • Reactant Addition: In a separate dry flask, dissolve biphenyl (1.54 g, 10.0 mmol, 1.0 equiv) and 3-methoxybenzoyl chloride (1.71 g, 1.5 mL, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the biphenyl starting material is consumed.

4.3. Workup and Purification

  • Quenching: Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Cool the completed reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood. This will hydrolyze the aluminum complexes.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic extracts. Wash sequentially with 50 mL of 5% aqueous NaHCO₃ solution (caution: effervescence), 50 mL of water, and finally 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visual Workflow of the Synthesis

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Dry Glassware Under Inert Atmosphere catalyst 3. Prepare Catalyst Suspension (AlCl3 in DCM) setup->catalyst reagents 2. Prepare Reactant Solution (Biphenyl + 3-Methoxybenzoyl Chloride in DCM) addition 4. Cool Catalyst to 0-5 °C & Add Reactants Dropwise reagents->addition catalyst->addition stir 5. Warm to RT & Stir 2-4h (Monitor by TLC) addition->stir quench 6. Quench Reaction in Ice/HCl Slurry stir->quench extract 7. Extract with DCM & Combine Organic Layers quench->extract wash 8. Wash with NaHCO3, Water, and Brine extract->wash dry 9. Dry (Na2SO4) & Evaporate Solvent wash->dry recrystallize 10. Recrystallize from Hot Ethanol dry->recrystallize isolate 11. Filter & Dry Product recrystallize->isolate product Final Product: 4-(3-methoxybenzoyl)biphenyl isolate->product G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack (para-position) cluster_step3 Step 3: Deprotonation & Complexation cluster_step4 Step 4: Aqueous Workup AcylCl 3-Methoxybenzoyl Chloride AlCl3_1 + AlCl₃ AcylCl->AlCl3_1 AcyliumIon [Resonance-Stabilized Acylium Ion] + AlCl₄⁻ AlCl3_1->AcyliumIon Activation AcyliumIon_2 + Acylium Ion Biphenyl Biphenyl Biphenyl->AcyliumIon_2 SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon_2->SigmaComplex Nucleophilic Attack SigmaComplex_2 Arenium Ion AlCl4 + AlCl₄⁻ SigmaComplex_2->AlCl4 ProductComplex Product-AlCl₃ Complex + HCl + AlCl₃ AlCl4->ProductComplex Restore Aromaticity ProductComplex_2 Product-AlCl₃ Complex Workup + H₃O⁺ ProductComplex_2->Workup FinalProduct 4-(3-methoxybenzoyl)biphenyl Workup->FinalProduct Liberation

Caption: Mechanism of the Friedel-Crafts acylation of biphenyl.

Characterization and Expected Results

  • Yield: Typical yields for this reaction after purification range from 70% to 85%.

  • Appearance: The purified product should be an off-white to pale yellow crystalline solid.

  • Melting Point: Literature values for the melting point are in the range of 101-103 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.80 (d, 2H, Ar-H), ~7.65 (d, 2H, Ar-H), ~7.45 (m, 3H, Ar-H), ~7.35 (m, 1H, Ar-H), ~7.15 (m, 1H, Ar-H), ~3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~196.0 (C=O), ~159.8 (Ar-C-O), ~145.0 (Ar-C), ~139.5 (Ar-C), ~138.0 (Ar-C), ~135.5 (Ar-C), ~130.5 (Ar-CH), ~129.5 (Ar-CH), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.2 (Ar-CH), ~122.0 (Ar-CH), ~114.0 (Ar-CH), ~55.5 (-OCH₃).

  • Mass Spectrometry (EI): m/z = 288.11 (M⁺), with characteristic fragments corresponding to the benzoyl and biphenyl moieties.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction Inactive AlCl₃ (hydrolyzed), insufficient catalyst, or wet solvent/glassware.Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.
Low Yield Incomplete reaction, inefficient extraction, or loss during recrystallization.Increase reaction time and confirm completion with TLC. Perform extractions thoroughly. Use a minimal amount of boiling solvent for recrystallization and ensure slow cooling.
Formation of Dark, Tarry Byproducts Reaction temperature was too high during acyl chloride addition.Maintain a low temperature (0-5 °C) during the dropwise addition of reactants. A slower addition rate can help control the exotherm.
Product is an Oil or Fails to Crystallize Presence of impurities.Re-purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate eluent system.

References

  • askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. Available at: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • University of Missouri - St. Louis. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Vedantu. (2024, July 2). What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. Available at: [Link]

  • Ventura College. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available at: [Link]

  • Chemistry Stack Exchange. Why is a stoichiometric amount of AlCl3 needed in Friedel-Crafts acylation? Available at: [Link]

  • Larsen, R. D., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 50. Available at: [Link]

  • SpringerLink. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

  • University of Missouri – Kansas City. Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-methoxybiphenyl (4-MeOBP) and by-products in the Kumada reaction. Available at: [Link]

  • Google Patents. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

Sources

Method

Application Note: Preparation of [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone from 4-Phenylbenzoyl Chloride

Strategic Overview & Mechanistic Rationale The synthesis of unsymmetrical diaryl ketones directly from acid chlorides is a fundamental transformation in medicinal chemistry and drug development. Historically, the direct...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of unsymmetrical diaryl ketones directly from acid chlorides is a fundamental transformation in medicinal chemistry and drug development. Historically, the direct addition of Grignard reagents to acid chlorides has been plagued by poor chemoselectivity. The newly formed ketone is often more electrophilic than the starting acid chloride, leading to a second nucleophilic attack and the formation of undesirable tertiary alcohols.

To circumvent this, chemists traditionally relied on the intermediate formation of Weinreb amides. However, modern synthetic methodologies provide more direct, step-economic routes. This protocol details two state-of-the-art, self-validating methodologies for the preparation of [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone from 4-phenylbenzoyl chloride :

  • Method A: Ligand-Moderated Grignard Addition

  • Method B: Acyl Suzuki-Miyaura Cross-Coupling

Causality Behind Experimental Choices (E-E-A-T)

Method A utilizes bis[2-(N,N-dimethylamino)ethyl] ether (BDE) as a tridentate ligand. Adding BDE to (3-methoxyphenyl)magnesium bromide alters the Schlenk equilibrium by forming a stable organomagnesium complex[1]. This complexation significantly dampens the nucleophilicity of the Grignard reagent—making it reactive enough to attack the highly electrophilic 4-phenylbenzoyl chloride, but insufficiently reactive to attack the resulting diaryl ketone[2]. This eliminates the need for a Weinreb amide intermediate.

Method B employs a palladium-catalyzed Suzuki-Miyaura cross-coupling. Palladium(0) undergoes highly chemoselective oxidative addition into the C(acyl)–Cl bond of 4-phenylbenzoyl chloride, forming an acyl-palladium(II) intermediate[3]. Transmetalation with (3-methoxyphenyl)boronic acid, followed by reductive elimination, yields the target methanone. This method operates under mild conditions, completely avoids highly basic organometallics, and prevents over-addition by design[4].

Mechanistic Pathways Visualization

Workflow SM 4-Phenylbenzoyl Chloride TetraInt Tetrahedral Intermediate SM->TetraInt Nucleophilic Attack (Method A) PdInt Acyl-Pd(II) Chloride SM->PdInt Oxidative Addition (Method B) Target [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone Grignard Moderated Grignard Complex (with BDE Ligand) Grignard->TetraInt Addition TetraInt->Target Collapse (-Cl) PdCat Pd(0) Catalyst PdCat->PdInt PdTrans Acyl-Pd(II)-Aryl (Transmetalated) PdInt->PdTrans Transmetalation PdTrans->Target Reductive Elimination Boronic (3-Methoxyphenyl)boronic acid Boronic->PdTrans

Figure 1: Mechanistic pathways for diaryl ketone synthesis via Methods A and B.

Comparative Data Summary

ParameterMethod A: Moderated GrignardMethod B: Acyl Suzuki-Miyaura
Primary Reagent (3-Methoxyphenyl)magnesium bromide(3-Methoxyphenyl)boronic acid
Catalyst / Additive BDE Ligand (Stoichiometric, 1.2 eq)Pd(PPh3)4 (Catalytic, 3-5 mol%)
Reaction Temperature 0 °C to Room Temperature80 °C
Reaction Time 1 – 2 hours4 – 6 hours
Chemoselectivity High (Requires exact stoichiometry)Excellent (No over-addition risk)
Moisture Sensitivity Extremely High (Organometallic)Moderate to High (Acid chloride hydrolysis)
Common Byproducts Tertiary alcohol (if unmoderated)4-Phenylbenzoic acid (if hydrolyzed)

Experimental Protocols

Method A: Ligand-Moderated Grignard Addition

Note: Strict anhydrous conditions are required to prevent quenching of the Grignard reagent.

Materials:

  • 4-Phenylbenzoyl chloride: 1.00 g (4.61 mmol, 1.0 equiv)

  • (3-Methoxyphenyl)magnesium bromide: 5.5 mL (1.0 M in THF, 5.5 mmol, 1.2 equiv)

  • Bis[2-(N,N-dimethylamino)ethyl] ether (BDE): 1.05 mL (5.5 mmol, 1.2 equiv)

  • Anhydrous THF: 20 mL

Step-by-Step Workflow:

  • Ligand Complexation: In an oven-dried 50 mL Schlenk flask under Argon, dissolve BDE in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise add the (3-methoxyphenyl)magnesium bromide solution. Stir at 0 °C for 15 minutes to ensure complete formation of the tridentate complex[1].

  • Acylation: In a separate dry vial, dissolve 4-phenylbenzoyl chloride in anhydrous THF (10 mL). Add this electrophile solution dropwise to the Grignard-BDE complex at 0 °C over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, isocratic 5% EtOAc in Hexanes) to afford the pure diaryl ketone.

Method B: Acyl Suzuki-Miyaura Cross-Coupling

Note: Degassing the solvent is critical to maintain the active Pd(0) catalytic cycle.

Materials:

  • 4-Phenylbenzoyl chloride: 1.00 g (4.61 mmol, 1.0 equiv)

  • (3-Methoxyphenyl)boronic acid: 0.77 g (5.07 mmol, 1.1 equiv)

  • Pd(PPh3)4: 0.26 g (0.23 mmol, 5 mol%)

  • Cs₂CO₃ (Anhydrous): 2.25 g (6.91 mmol, 1.5 equiv)

  • Anhydrous Toluene: 25 mL

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x).

  • Solid Addition: Add 4-phenylbenzoyl chloride, (3-methoxyphenyl)boronic acid, and Pd(PPh3)4 to the flask.

  • Base & Solvent: Add anhydrous Cs₂CO₃, followed by anhydrous, degassed toluene (25 mL). Causality: Using anhydrous base and solvent prevents the competitive hydrolysis of the acid chloride to 4-phenylbenzoic acid before oxidative addition can occur[3].

  • Coupling: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously for 4-6 hours. The solution will transition from yellow to dark brown as the palladium cycles.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify by flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes).

Self-Validating System & Analytical Signatures

To ensure the integrity of the protocol, utilize the following analytical checks:

  • TLC Monitoring: The target methanone (R_f ~0.6 in 8:2 Hexanes/EtOAc) will appear as a bright UV-active spot. It runs slightly lower than the starting acid chloride but significantly higher than the boronic acid or potential tertiary alcohol byproducts.

  • LC-MS (ESI+): The expected mass for [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone (C₂₀H₁₆O₂) is [M+H]⁺ = 289.1 m/z .

  • ¹H NMR (400 MHz, CDCl₃): Look for the highly diagnostic methoxy singlet at δ ~3.86 ppm (3H, s) . The spectrum will also feature a complex multiplet integrating to 13 protons in the aromatic region (δ 7.1 - 7.9 ppm), with the protons ortho to the newly formed carbonyl shifted furthest downfield.

  • Troubleshooting (Method A): If LC-MS reveals a significant peak at 397 m/z, this indicates double addition (tertiary alcohol). Ensure the BDE ligand stoichiometry is strictly ≥ 1.0 relative to the Grignard reagent[2].

  • Troubleshooting (Method B): If a mass of 199 m/z is observed, it indicates hydrolysis to 4-phenylbenzoic acid. Ensure the toluene and Cs₂CO₃ are strictly anhydrous and handled under inert atmosphere[3].

References

  • Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595. URL:[Link]

  • Haddach, M., & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112. URL:[Link]

  • Malmberg, J., et al. (2022). "Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides." Organic Letters, 24(12), 2388–2392. URL:[Link]

Sources

Application

laboratory protocol for synthesizing 3-methoxy substituted benzophenones

Title: Application Note: Laboratory Protocols for the Synthesis of 3-Methoxy Substituted Benzophenones Introduction & Mechanistic Rationale 3-Methoxybenzophenone (CAS: 6136-67-0) is a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Laboratory Protocols for the Synthesis of 3-Methoxy Substituted Benzophenones

Introduction & Mechanistic Rationale

3-Methoxybenzophenone (CAS: 6136-67-0) is a critical intermediate in the synthesis of UV filters, photochromic naphthopyrans, and pharmaceutical agents targeting liver carcinogens 1. Synthesizing meta-substituted benzophenones presents unique regiochemical challenges. Standard electrophilic aromatic substitution of methoxybenzene (anisole) predominantly yields the para-isomer due to the strong electron-donating nature of the methoxy group. Therefore, targeted synthesis requires either pre-functionalized acyl chlorides or advanced cross-coupling techniques.

This application note details two validated, self-contained protocols for synthesizing 3-methoxybenzophenone: the classical, highly scalable Friedel-Crafts acylation 2 and a modern, high-yield ultrasound-assisted Stille cross-coupling 3.

Protocol A: Friedel-Crafts Acylation

Mechanistic Rationale: This method utilizes aluminum chloride ( AlCl3​ ) as a Lewis acid to abstract the chloride ion from 3-methoxybenzoyl chloride, generating a highly electrophilic acylium ion. Benzene acts as both the solvent and the nucleophile. A slight molar excess of AlCl3​ (1.1 equivalents) is strictly required because the newly formed ketone product contains a basic carbonyl oxygen that coordinates with the catalyst, effectively removing it from the catalytic cycle 4.

FCAcylation Start Starting Materials 3-Methoxybenzoyl Chloride + Benzene Cat Lewis Acid Activation Add AlCl3 (1.1 eq) at 0°C Start->Cat React Acylation Reaction Reflux at 80°C for 8 hours Cat->React Workup Quench & Workup Ice-HCl quench, Phase Separation React->Workup Purify Purification Vacuum Distillation (198°C/13 mmHg) Workup->Purify Product Pure 3-Methoxybenzophenone (Yield: ~60%) Purify->Product

Figure 1: Step-by-step workflow for the Friedel-Crafts acylation of 3-methoxybenzophenone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.1 mol (17.06 g) of 3-methoxybenzoyl chloride in 100 mL of anhydrous benzene. Causality: Anhydrous conditions are critical; any moisture will violently hydrolyze the AlCl3​ and the acyl chloride, terminating the reaction.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 0.11 mol (14.67 g) of anhydrous AlCl3​ in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic generation of the acylium ion and prevents solvent boil-off.

  • Reaction: Remove the ice bath and heat the mixture to reflux (~80°C) for 8 hours 2. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the acyl chloride spot is consumed.

  • Quench (Self-Validation): Cool the mixture to room temperature and slowly pour it over 200 g of crushed ice containing 20 mL of concentrated HCl. Causality: The acidic ice quench breaks the robust aluminum-ketone complex and solubilizes the resulting aluminum salts into the aqueous phase, preventing emulsion formation during extraction.

  • Extraction & Drying: Separate the organic (benzene) layer. Extract the aqueous layer with an additional 50 mL of benzene. Wash the combined organic layers with 10% NaOH (to remove unreacted carboxylic acids) followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting oily residue via vacuum distillation. Collect the fraction boiling at 198°C at 13 mmHg to yield pure 3-methoxybenzophenone (approx. 60% yield) 2.

Protocol B: Ultrasound-Assisted Stille Cross-Coupling

Mechanistic Rationale: Traditional cross-coupling reactions for sterically hindered or specific regioisomers can suffer from prolonged reaction times and unwanted homocoupling. Utilizing ultrasonic irradiation in a palladium-catalyzed Stille coupling accelerates the transmetalation step of the catalytic cycle. The cavitation bubbles generated by ultrasound drastically improve mass transfer between the arylstannane and the palladium complex, yielding high purity without homocoupling by-products 3.

StilleCoupling Reagents Reagents Aryl Stannane + Benzoyl Chloride Catalyst Catalyst Addition Cl2Pd(PPh3)2 in Toluene Reagents->Catalyst Ultrasound Ultrasonic Irradiation 90°C, 30 mins under N2 Catalyst->Ultrasound Purification Filtration & Wash Celite Plug, NaHCO3 Ultrasound->Purification Final 3-Methoxybenzophenone (Yield: >90%) Purification->Final

Figure 2: Ultrasound-assisted Stille cross-coupling workflow for 3-methoxybenzophenone.

Step-by-Step Methodology:

  • System Purge: In a 25 mL two-necked Pyrex flask equipped with a nitrogen inlet and a thermometer, add 10 mL of anhydrous toluene. Degas the solvent by bubbling N2​ for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species back to an inactive state.

  • Reagent Loading: Add 0.02 mmol of Cl2​Pd(PPh3​)2​ catalyst. Stir until partially dissolved, then add 1.00 mmol of tributyl(3-methoxyphenyl)stannane and 1.20 mmol of benzoyl chloride. Causality: A slight excess of the acyl chloride ensures complete consumption of the toxic organotin reagent.

  • Ultrasonic Irradiation: Insert a titanium alloy ultrasonic probe (25 mm diameter) into the top of the liquid. Apply ultrasound power (e.g., 44 W, 33 s/cycle) while heating the flask in an oil bath at 90°C for 30 minutes 3.

  • Workup: Remove the probe and cool the solution. Wash the organic mixture with saturated aqueous NaHCO3​ (to neutralize any generated HCl) and distilled water.

  • Filtration: Filter the organic phase through a short Celite plug to remove precipitated palladium black and insoluble tin residues.

  • Isolation: Concentrate the filtrate under vacuum and purify via silica gel flash chromatography (Hexane/Ethyl Acetate) to afford the product as a colorless oil (Yield: >90%).

Quantitative Data & Analytical Validation

To assist in experimental design, Table 1 compares the operational metrics of both methods.

Table 1: Comparative Analysis of Synthesis Routes

ParameterFriedel-Crafts AcylationUltrasound-Assisted Stille Coupling
Primary Reagents 3-Methoxybenzoyl chloride, BenzeneTributyl(3-methoxyphenyl)stannane, Benzoyl chloride
Catalyst AlCl3​ (1.1 equivalents) Cl2​Pd(PPh3​)2​ (2 mol%)
Reaction Time 8 Hours30 Minutes
Temperature 80°C (Reflux)90°C (Ultrasonic Oil Bath)
Typical Yield ~60%>90%
By-products Aluminum salts, HCl gasTin residues, Pd black
Key Advantage Low cost, easily scalableExtremely fast, no homocoupling, high yield

Analytical Validation (NMR Spectroscopy) To confirm the successful synthesis of 3-methoxybenzophenone, the isolated product must be validated against standard spectroscopic data. The following 1H and 13C NMR shifts (recorded in CDCl3​ at 400 MHz and 100 MHz, respectively) are authoritative benchmarks for the pure compound 5:

Table 2: NMR Characterization Data for 3-Methoxybenzophenone

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Notes
1H 3.91s, 3HMethoxy group ( −OCH3​ )
1H 7.17 - 7.20m, 1HAromatic proton (ortho to methoxy)
1H 7.37 - 7.45m, 3HAromatic protons (meta/para)
1H 7.51 - 7.55m, 2HAromatic protons (unsubstituted ring)
1H 7.61 - 7.66m, 1HAromatic proton (para on unsubstituted ring)
1H 7.84 - 7.86m, 2HAromatic protons (ortho to carbonyl)
13C 196.8sCarbonyl Carbon ( C=O )
13C 137.6, 132.5, 130.1, 128.3mAromatic Carbons

Self-Validation Check: The presence of a sharp singlet at 3.91 ppm integrating to 3 protons is the definitive marker for the methoxy group, while the carbonyl carbon peak at 196.8 ppm confirms the benzophenone backbone.

References

  • Ultrasound-assisted synthesis of benzophenones by Stille cross-coupling reactions. Optimization via experimental design. CONICET (Elsevier B.V.)
  • 3-Hydroxybenzophenone | 13020-57-0. Benchchem
  • Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. RSC.org
  • United States Patent (19) - Process for the Preparation of 3-Hydroxybenzophenones. Googleapis.
  • CAS 6136-67-0: 3-Methoxybenzophenone. CymitQuimica

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical yield-limiting factors encountered during the synthesis of [1,1'-biphenyl]-4-yl(3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical yield-limiting factors encountered during the synthesis of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone (also known industrially as the photoinitiator SPT-11).

This guide evaluates the two primary synthetic pathways—Friedel-Crafts Acylation and Suzuki-Miyaura Coupling —providing mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve >90% isolated yields.

Part 1: Strategic Route Selection (FAQs)

Q1: I am currently using Friedel-Crafts acylation, but my yields are inconsistent (often <60%) and purification is difficult. Why is this happening? A: The Friedel-Crafts acylation of biphenyl with 3-methoxybenzoyl chloride is an industry-standard approach, but it is inherently limited by regioselectivity and catalyst complexation. Biphenyl is an ortho, para-directing activator. While naturally favors the 4-position (para)[1], improper solvent choice or elevated temperatures can provide the activation energy required to form the unwanted ortho-isomer or trigger diacylation[2],[3]. Furthermore, the resulting diaryl ketone acts as a Lewis base, strongly complexing with the AlCl₃ catalyst. If you are using catalytic amounts of AlCl₃, the reaction will stall; a (typically 1.2–3.0 eq) is mandatory[4].

Q2: Should I switch from Friedel-Crafts to a Suzuki-Miyaura cross-coupling route? A: If absolute regiocontrol is required for pharmaceutical-grade purity, switching to a [3]. By coupling (4-bromophenyl)(3-methoxyphenyl)methanone with phenylboronic acid, you dictate the exact position of the C–C bond formation, completely bypassing the electrophilic aromatic substitution regioselectivity issues. While this route requires more expensive palladium catalysts, the >90% crude purity often offsets the downstream purification costs.

Part 2: Visualizing the Synthesis Logic

SynthesisRoutes Target [1,1'-biphenyl]-4-yl (3-methoxyphenyl)methanone FC Route A: Friedel-Crafts Acylation FC->Target Yield: 70-82% SM Route B: Suzuki-Miyaura Coupling SM->Target Yield: >90% Biphenyl Biphenyl + 3-Methoxybenzoyl chloride Biphenyl->FC AlCl3, CH2Cl2/CS2 Boronic Phenylboronic acid + (4-Bromophenyl)(3-methoxyphenyl)methanone Boronic->SM Pd(PPh3)4, K2CO3

Fig 1. Synthetic routes for [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone.

Part 3: Troubleshooting Guides

Troubleshooting Route A: Friedel-Crafts Acylation

Symptom 1: High levels of the 2-isomer (ortho-substitution) or diacylated side products.

  • Causality: The electrophilic acylium ion attack is governed by both steric and electronic factors. High temperatures provide the thermodynamic push needed to overcome the steric bulk at the ortho position.

  • Solution: Optimize your solvent. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) tightly associate with the AlCl₃-acylium complex, increasing its effective steric bulk and (>95% selectivity)[2]. Maintain the reaction strictly between 0 °C and 5 °C during the addition phase.

Symptom 2: Incomplete conversion of biphenyl despite extended reaction times.

  • Causality: AlCl₃ is highly hygroscopic. Moisture rapidly hydrolyzes AlCl₃ to inactive aluminum hydroxide species. Additionally, the methoxy group on the acylating agent can weakly coordinate with AlCl₃, sequestering the catalyst.

  • Solution: Ensure strictly anhydrous conditions and increase AlCl₃ loading to at least 1.2 equivalents relative to the 3-methoxybenzoyl chloride[5].

FCTroubleshooting Start Issue: Low Yield in Friedel-Crafts Acylation CheckRegio Analyze Crude by NMR/HPLC: Is 2-isomer present? Start->CheckRegio YesRegio Steric Issue: Switch solvent to CS2 or DCM Lower temp to 0°C CheckRegio->YesRegio Yes (>5% ortho) NoRegio Check Conversion Rate CheckRegio->NoRegio No LowConv Incomplete Reaction: Ensure anhydrous AlCl3 Increase to 1.5 eq NoRegio->LowConv Starting Material Remains PolyAcyl Diacylation (Over-reaction): Control addition rate Strict 1:1 stoichiometry NoRegio->PolyAcyl Multiple New Spots

Fig 2. Troubleshooting logic for resolving low yields in Friedel-Crafts acylation.

Troubleshooting Route B: Suzuki-Miyaura Coupling

Symptom 1: Formation of biphenyl (homocoupling of phenylboronic acid).

  • Causality: Phenylboronic acid undergoes oxidative homocoupling in the presence of trace oxygen and the Pd catalyst.

  • Solution: Degas all solvents thoroughly using freeze-pump-thaw or vigorous argon sparging for at least 30 minutes prior to adding the Pd catalyst.

Symptom 2: Protodeboronation (loss of the boronic acid group).

  • Causality: Excessive base or prolonged heating in protic solvents can cleave the C–B bond before transmetalation occurs.

  • Solution: Use a milder base (e.g., K₂CO₃ instead of NaOH) and optimize the water/organic solvent ratio (typically 3:1 Toluene:Water).

Part 4: Quantitative Route Comparison

ParameterRoute A: Friedel-Crafts AcylationRoute B: Suzuki-Miyaura Coupling
Typical Isolated Yield 70–82%>90%
Regioselectivity (4-isomer) ~90–95% (Solvent dependent)100% (Structurally defined)
Reaction Temperature 0 °C to 40 °C85 °C (Reflux)
Catalyst / Reagent Loading 1.2–3.0 eq AlCl₃ (Stoichiometric)0.01–0.05 eq Pd(PPh₃)₄ (Catalytic)
Primary Side Product 2-isomer (ortho), Diacylated biphenylBiphenyl (Homocoupling of boronic acid)

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Friedel-Crafts Acylation[5],[4]

Mechanistic Rationale: AlCl₃ activates 3-methoxybenzoyl chloride to form a highly electrophilic acylium ion. We utilize DCM to increase the steric bulk of the active complex, preventing ortho-attack.

  • Acyl Chloride Formation: In a dry flask, reflux 1.0 eq of 3-methoxybenzoic acid with 2.0 eq of SOCl₂ for 2 hours.

    • Validation Check: The suspension must transition to a clear, homogeneous solution, indicating complete conversion to the acyl chloride.

  • Solvent & Catalyst Prep: Evaporate excess SOCl₂. Dissolve the crude 3-methoxybenzoyl chloride in anhydrous DCM. In a separate reactor, suspend 1.2 eq of anhydrous AlCl₃ and 1.0 eq of biphenyl in DCM.

    • Validation Check: AlCl₃ should remain a free-flowing powder in suspension. Clumping indicates moisture contamination; if clumped, discard to prevent low conversion.

  • Acylation: Cool the AlCl₃/biphenyl suspension to 0–5 °C. Add the acyl chloride solution dropwise over 30 minutes.

    • Validation Check: The reaction mixture will turn a deep yellow/orange color and evolve HCl gas (monitor via bubbler). This color change confirms the formation of the active acylium-AlCl₃ complex.

  • Maturation & Quench: Stir at room temperature for 3–5 hours. Carefully pour the mixture over crushed ice and 1M HCl.

    • Validation Check: The organic layer should separate cleanly. A stubborn emulsion indicates incomplete quenching of the aluminum salts; add more 1M HCl until the aqueous layer is fully transparent.

Protocol B: Optimized Suzuki-Miyaura Coupling[3]

Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl bromide, transmetalation with the boronic acid, and reductive elimination. Degassing prevents Pd oxidation and boronic acid homocoupling.

  • Preparation: Combine 1.0 eq of (4-bromophenyl)(3-methoxyphenyl)methanone, 1.1 eq of phenylboronic acid, and 2.5 eq of K₂CO₃ in a 3:1 mixture of Toluene/Water.

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 30 minutes.

    • Validation Check: Oxygen removal is invisible, but failure to degas will result in a black precipitate (Pd black) within 10 minutes of heating, signaling irreversible catalyst death.

  • Catalyst Addition & Heating: Add 0.05 eq of Pd(PPh₃)₄ under Argon. Heat to 85 °C for 6 hours.

    • Validation Check: The solution should remain a clear, pale yellow/orange biphasic mixture. Complete consumption of the aryl bromide must be confirmed by TLC (Hexane/EtOAc 4:1) before cooling.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

References

  • Patent CN101550203B - Organic Low-Molecular-Weight Compounds And Preparation Thereof (Photoinitiator SPT-11). Google Patents.

  • BenchChem Application Notes - Application Notes and Protocols for the Friedel-Crafts Acylation of Biphenyl. BenchChem.

  • BenchChem Optimization Guide - Optimization of reaction conditions for Biphenyl-4-yl-p-tolyl-methanone synthesis. BenchChem.

  • Chemistry Steps - Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps.

  • MDPI Molecules - Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives. MDPI.

Sources

Optimization

Technical Support Center: Purification of Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the purification of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- via silica gel column chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the purification of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- via silica gel column chromatography.

As a highly conjugated diaryl methanone, this molecule presents specific chromatographic challenges. Its rigid, planar biphenyl moiety limits solubility in non-polar eluents, while its polar carbonyl and methoxy groups dictate its interaction with the silica stationary phase. This guide is designed for researchers and drug development professionals requiring high-purity isolation from complex reaction mixtures (e.g., Friedel-Crafts acylation or Suzuki cross-coupling crude products).

Purification Workflow

G N1 Crude Reaction Mixture (Target + Biphenyl + Isomers) N2 Dry Loading onto Silica (Bypasses Solubility Limits) N1->N2 Step 1 N3 Flash Column Chromatography (Gradient Elution) N2->N3 Step 2 N4 Fraction Analysis (TLC at UV 254 nm) N3->N4 Step 3 N5 Pure Diaryl Methanone (Target Compound) N4->N5 Step 4

Chromatographic workflow for diaryl methanone purification.

Standard Operating Procedure (SOP): Flash Column Chromatography

The following self-validating protocol ensures optimal resolution between the target methanone, unreacted starting materials, and regioisomeric byproducts. Flash column chromatography remains the most reliable method for preparative-scale purification of such organic compounds[1].

Step 1: Sample Preparation via Dry Loading

  • Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add dry silica gel (P60, 40-63 µm) at a ratio of 3:1 (Silica:Crude mass).

  • Evaporate the solvent entirely under reduced pressure until a free-flowing, homogeneous powder is achieved. Causality Check: The biphenyl system imparts high lipophilicity but poor solubility in aliphatic hydrocarbons. Wet loading this mixture in DCM would cause the target compound to prematurely elute or precipitate upon contact with the hexane mobile phase. Dry loading creates a narrow, highly concentrated initial band, which is critical for high-resolution separation.

Step 2: Column Packing

  • Select a glass column appropriate for a 1:50 to 1:100 sample-to-silica ratio.

  • Prepare a slurry of silica gel in 100% Hexanes or Petroleum Ether.

  • Pour the slurry into the column and apply positive air pressure to pack the bed tightly. Ensure the top of the silica bed is perfectly flat to prevent band distortion during elution[1].

Step 3: Elution Strategy

  • Carefully deposit the dry-loaded sample onto the flat silica bed. Top with 1 cm of clean sea sand to protect the surface.

  • Begin elution with 100% Hexanes (or Petroleum Ether) to flush out non-polar impurities, such as unreacted biphenyl[2].

  • Apply a shallow step-gradient, increasing polarity to 5%, then 10%, and finally 15-20% Ethyl Acetate (EtOAc) in Hexanes. Diaryl methanones typically elute efficiently in 20% EtOAc/Hexanes[3].

Step 4: Fraction Analysis

  • Collect fractions in standard test tubes.

  • Spot fractions onto aluminum-backed silica TLC plates.

  • Visualize under an ultraviolet (UV) lamp at 254 nm. Validation: The extended π -conjugation of the benzophenone core strongly absorbs UV light, appearing as dark, distinct spots against the green fluorescent background of the TLC plate[4].

Troubleshooting Guide & FAQs

Q: Why is my product co-eluting with unreacted biphenyl? A: Biphenyl is highly non-polar and elutes near the solvent front. If your initial solvent polarity is too high (e.g., starting directly at 15% EtOAc), the methanone derivative will migrate too rapidly and overlap with the tailing edge of the biphenyl band. Solution: Always initiate the column with 100% hexanes or a highly non-polar mixture like 50:1 Petroleum Ether/Ethyl Acetate[2] to completely elute the biphenyl before increasing polarity to elute the target compound.

Q: I observe severe streaking of the product band on the column. How can I resolve this? A: Streaking in functionalized benzophenones often results from secondary dipole-dipole interactions or hydrogen bonding between the methoxy/carbonyl oxygens and free, acidic silanol groups on the silica gel. Solution: First, ensure you are not overloading the column (maintain a minimum 1:50 crude-to-silica ratio). If streaking persists, pre-treat the silica or supplement your eluent with 1% Triethylamine (TEA). This competitively deactivates the acidic silanol sites, resulting in sharper elution bands.

Q: How do I separate the desired para-acylated target from ortho-acylated byproducts? A: Friedel-Crafts acylation of biphenyl can yield a mixture of regioisomers. The ortho-isomer typically exhibits a slightly higher Rf​ value than the para-isomer. This is due to intramolecular steric shielding of the carbonyl dipole by the adjacent biphenyl ring, which reduces its binding affinity to the polar silica surface. Solution: Maximize resolution ( ΔRf​ ) by using a longer column and a very shallow isocratic elution (e.g., strictly 5-10% EtOAc/Hexanes) rather than a rapid gradient.

Q: The product precipitated at the top of the column during wet loading. What happened? A: Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- has limited solubility in pure aliphatic hydrocarbons due to its rigid molecular architecture. If loaded as a concentrated solution in a small amount of polar solvent (like DCM), the sudden diffusion of the non-polar mobile phase causes rapid crystallization at the solvent interface. Solution: Abandon wet loading for this substrate. Always utilize the dry loading technique described in the SOP to bypass solubility limitations during sample application.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior and recommended parameters for this class of molecules.

ParameterRecommended Value / ObservationScientific Rationale
Stationary Phase Silica Gel, P60 (40-63 µm)Optimal particle size for flash chromatography, balancing flow rate and theoretical plates[4].
Sample:Silica Ratio 1:50 to 1:100 (w/w)Prevents column overloading and band broadening for closely eluting regioisomers.
Target Rf​ Value ~0.30 - 0.40Achieved in 15-20% EtOAc/Hexanes; ideal retention factor for maximum resolution[3].
Biphenyl Rf​ Value ~0.85 - 0.95Highly non-polar; elutes rapidly near the solvent front in standard mixtures.
Detection Method UV Absorbance (254 nm)Strong π→π∗ transitions from the conjugated benzophenone core allow for high-sensitivity detection[4].

References

  • Title: Dry silica gel (84 g) - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Supporting Information: Tetrahydrofuran (THF) and toluene... Source: pku.edu.cn URL: [Link]

  • Title: SUPPORTING INFORMATION - The Royal Society of Chemistry Source: rsc.org URL: [Link]

  • Title: Supporting Information - Wiley-VCH Source: wiley-vch.de URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone (CAS 79447-10-2). The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Understanding the Compound: [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone

Before selecting a solvent, it's crucial to understand the physicochemical properties of the target compound. [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone is a relatively nonpolar molecule due to the presence of two phenyl rings. The methoxy and carbonyl groups introduce some polarity.[1] This structural information is key to applying the "like dissolves like" principle for initial solvent screening.[2]

Key Properties:

  • Molecular Formula: C₂₀H₁₆O₂[1]

  • Molecular Weight: 288.34 g/mol [1]

  • Structure: The molecule contains a biphenyl group and a methoxyphenyl group attached to a central carbonyl group.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[3][4][5]

  • Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below to maximize crystal recovery upon cooling.[3][4][5]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of the compound to prevent "oiling out".[3][6]

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[2][5]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures to be effectively removed.[7]

Q2: How do I perform an initial solvent screen for [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone?

A systematic approach to solvent screening is essential for identifying a suitable system.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of the crude [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone into several small test tubes.

  • To each test tube, add a few drops of a different test solvent at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid dissolves.[2]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of crystals upon cooling.[3]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for polar compounds.[2][8]
Ethanol78Medium-HighA versatile solvent, often used in solvent pairs with water.[2][8]
Methanol65Medium-HighSimilar to ethanol but with a lower boiling point.[2][8]
Acetone56MediumGood solvent for many organic compounds, but its low boiling point can be a disadvantage.[2][8]
Ethyl Acetate77Medium-LowA good general-purpose solvent for recrystallization.[6]
Dichloromethane40Medium-LowLow boiling point, use with care.[8]
Toluene111LowEffective for nonpolar compounds, but its high boiling point can be problematic.[6]
Hexane69LowSuitable for nonpolar compounds.[2][6]
Heptane98LowSimilar to hexane but with a higher boiling point.

Based on the structure of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone, solvents of intermediate to low polarity such as ethanol, ethyl acetate, or toluene are good starting points for screening.

Q3: What should I do if I can't find a suitable single solvent?

If no single solvent meets all the criteria, a mixed-solvent system (also known as a solvent pair) is a viable alternative.[2] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[2][9] The two solvents must be miscible.[3]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[10]

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[9][10][11]

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]

  • Allow the solution to cool slowly to induce crystallization.[10]

A potential mixed-solvent system for [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone could be ethanol/water or toluene/hexane.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone.

Issue 1: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[12] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[12][13]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation. Allow it to cool slowly again.[12][14]

  • Solution 2: Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as this may induce crystallization.

  • Solution 3: Change Solvents: Select a solvent or solvent pair with a lower boiling point.[14]

Issue 2: No crystals form upon cooling.
  • Causality: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[15] It can also be due to supersaturation.

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[2][15]

  • Solution 2: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[12][14] Then, allow the solution to cool again.

  • Solution 3: Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in an ice-salt bath.

Issue 3: Poor recovery of the purified compound.
  • Causality: Low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[3][12][16]

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[3][15]

  • Solution 2: Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form completely. Cooling in an ice bath can help maximize the yield.[3]

  • Solution 3: Second Crop of Crystals: The remaining solution after filtration (mother liquor) may still contain a significant amount of the dissolved compound.[12] Concentrating the mother liquor by evaporating some of the solvent and cooling again may yield a second crop of crystals.[12]

Visualizing the Workflow

The following diagram illustrates the decision-making process for solvent selection in recrystallization.

Recrystallization_Solvent_Selection start Start: Crude Compound ([1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone) single_solvent Single Solvent Screening start->single_solvent test_solubility Test Solubility in Various Solvents single_solvent->test_solubility ideal_solvent Ideal Solvent Found? test_solubility->ideal_solvent recrystallize Perform Recrystallization ideal_solvent->recrystallize Yes mixed_solvent Mixed Solvent Screening ideal_solvent->mixed_solvent No troubleshoot Troubleshoot Issues recrystallize->troubleshoot end End: Pure Crystals troubleshoot->end Successful no_crystals No Crystals Form troubleshoot->no_crystals Problem oiling_out Oiling Out troubleshoot->oiling_out Problem low_yield Low Yield troubleshoot->low_yield Problem select_pair Select Miscible Solvent Pair (Good & Bad Solvent) mixed_solvent->select_pair perform_mixed Perform Mixed Solvent Recrystallization select_pair->perform_mixed perform_mixed->troubleshoot no_crystals->troubleshoot Apply Solutions oiling_out->troubleshoot Apply Solutions low_yield->troubleshoot Apply Solutions

Caption: Decision workflow for recrystallization solvent selection.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website.
  • Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). Retrieved from University of York, Department of Chemistry website.
  • 3.6F: Troubleshooting. (2022, April 7).
  • Recrystallization. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). Retrieved from University of York, Department of Chemistry website.
  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of Toronto, Department of Chemistry website.
  • Recrystallization. (n.d.). Retrieved from University of South Alabama, Department of Chemistry website.
  • Mixed Solvent Recrystallization. (n.d.). Retrieved from University of Massachusetts, Department of Chemistry website.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Retrieved from University of Michigan-Dearborn, Science Learning Center website.
  • Recrystallization Solvent Selection Guide. (n.d.).
  • Oiling Out in Crystallization. (n.d.).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). Retrieved from University of York, Department of Chemistry website.
  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.).
  • After recrystallization, a student obtained a very low percent recovery of a solid. Describe the... (n.d.).
  • Recrystallization method. (n.d.). Retrieved from Waseda University, Department of Chemistry & Biochemistry website.
  • Understanding Oiling Out in Crystallization. (n.d.).
  • Recrystallization (help meeeeee). (2013, February 3).
  • recrystallization.pdf. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry website.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7).
  • Summary of Common Crystallization Solvents. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry website.
  • Two-Solvent Recrystallization Guide. (n.d.).
  • Recrystallization - Part 2. (n.d.). Retrieved from University of Washington, Department of Chemistry website.
  • Kalso, R. (2024). Recrystallization (chemistry). Research Starters: Chemistry.
  • [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone. (n.d.).
  • [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone. (n.d.).
  • Methanone, [1,1'-biphenyl]-4-ylphenyl-. (2018, February 16).
  • [1,1'-Biphenyl]-4-yl(4-methoxyphenyl)methanone. (n.d.).
  • Methanone, [1,1'-biphenyl]-4-ylphenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website.

Sources

Optimization

Technical Support Center: Photostability and Handling of CAS 79447-10-2

Welcome to the Technical Support Center for CAS 79447-10-2 ([1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals who are inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 79447-10-2 ([1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals who are incorporating this biphenyl ketone derivative into their workflows.

Because this compound is structurally related to benzophenone UV filters and photoinitiators, its behavior under ultraviolet (UV) light is highly complex. This guide provides field-proven troubleshooting insights, mechanistic explanations, and standardized protocols to ensure the scientific integrity of your experiments.

🔬 Troubleshooting Guides & FAQs

Q1: Why does CAS 79447-10-2 degrade rapidly under UV irradiation (e.g., 254 nm / 365 nm) compared to standard commercial UV filters?

The Mechanistic Cause: Many commercial benzophenone-based UV filters (like oxybenzone) possess a 2-hydroxy group. This specific structural feature allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen. Upon UV excitation to the singlet state ( S1​ ), these molecules undergo Excited-State Intramolecular Proton Transfer (ESIPT) , an ultrafast non-radiative relaxation pathway that harmlessly dissipates the absorbed UV energy as heat, ensuring high photostability[2][3].

CAS 79447-10-2, however, features a 3-methoxy group rather than a 2-hydroxy group[1]. Because the methoxy group is in the meta position and lacks a donatable proton, the molecule is structurally blocked from undergoing ESIPT. Consequently, the S1​ state undergoes rapid Intersystem Crossing (ISC) to a highly reactive, long-lived triplet state ( T1​ )[4]. In this T1​ state, the compound acts as a potent photosensitizer rather than a stable UV filter.

Q2: My compound is degrading during UV-based solution assays. How can I prevent this?

The Mechanistic Cause: When CAS 79447-10-2 enters its reactive T1​ state, the electrophilic carbonyl oxygen readily abstracts a hydrogen atom from surrounding molecules to form a ketyl radical [4][5]. If you are using hydrogen-donating solvents (e.g., isopropanol, ethanol, THF, or even certain polymer matrices), the compound will rapidly abstract hydrogen, leading to irreversible photodegradation (forming pinacol dimers or undergoing cleavage)[4][6].

The Solution:

  • Solvent Substitution: Switch your assay solvent to a non-hydrogen-donating solvent such as acetonitrile, benzene, or fluorinated solvents[5].

  • Deoxygenation: If you must use a hydrogen-donating solvent, be aware that dissolved oxygen ( O2​ ) can quench the triplet state but will generate Reactive Oxygen Species (ROS) in the process. To strictly study the compound's intrinsic stability or to prevent photo-oxidation, you must degas your samples using the freeze-pump-thaw method.

Q3: What is the recommended protocol for evaluating the UV stability of this compound?

To establish a self-validating baseline for the photostability of CAS 79447-10-2, follow this standardized kinetic assay. This protocol isolates photochemical degradation from thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM stock solution of CAS 79447-10-2 in HPLC-grade Acetonitrile (non-H-donor) and a parallel 10 µM solution in Isopropanol (H-donor).

  • Degassing (Critical): Transfer 3 mL of each solution into quartz cuvettes equipped with airtight septa. Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to remove dissolved oxygen. Backfill with ultra-pure Argon.

  • Control Establishment: Wrap one cuvette of each solvent system completely in aluminum foil. These are your Dark Controls , ensuring that any observed degradation is strictly photon-induced.

  • UV Irradiation: Place the cuvettes in a photoreactor equipped with a 365 nm LED array (intensity: ~5 mW/cm²). Ensure constant stirring and maintain the temperature at 25°C using a water jacket to prevent thermal artifacts.

  • Kinetic Sampling: Withdraw 50 µL aliquots using a gas-tight syringe at t=0,5,15,30,and 60 minutes.

  • Analysis: Analyze the aliquots via HPLC-UV (detection at λmax​ ~280 nm). Plot ln(C/C0​) versus time to calculate the pseudo-first-order degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

📊 Data Presentation: Solvent & Environment Impact

The following table summarizes the quantitative impact of the solvent environment on the photostability of CAS 79447-10-2 under continuous 365 nm irradiation. Note: Values are derived from established kinetic behaviors of structurally analogous benzophenones lacking ESIPT capabilities[4][5].

Solvent EnvironmentH-Donor CapacityDissolved O2​ StatusPrimary Photophysical OutcomeEstimated Half-Life ( t1/2​ )
Isopropanol HighAeratedRapid H-abstraction, Ketyl radical formation< 10 mins
Isopropanol HighDegassed (Argon)Unquenched triplet state, severe dimerization< 5 mins
Acetonitrile LowAeratedTriplet quenching by O2​ (ROS generation)~ 45 mins
Acetonitrile LowDegassed (Argon)Phosphorescence / Slow background degradation> 120 mins

🗺️ Mandatory Visualization: Photophysical Pathways

The diagram below illustrates the divergent excited-state pathways of CAS 79447-10-2, highlighting why the absence of a 2-hydroxy group forces the molecule into a degradative triplet state.

Photochemistry S0 Ground State (S0) CAS 79447-10-2 S1 Excited Singlet (S1) [n,π* transition] S0->S1 UV Light (hν) T1 Reactive Triplet (T1) Long-lived State S1->T1 Intersystem Crossing ESIPT ESIPT Relaxation (BLOCKED - No 2-OH) S1->ESIPT Structural Block T1->S0 Phosphorescence Ketyl Ketyl Radical (via H-abstraction) T1->Ketyl + H-Donor Solvent Degradation Photodegradation (Pinacols, Cleavage) Ketyl->Degradation Dimerization ESIPT->S0 Heat Dissipation

Photophysical pathways of CAS 79447-10-2 highlighting the blocked ESIPT and reactive triplet state.

📚 References

  • Library and Archives Canada. The Mechanistic Photochemistry of 4-Hydroxybenzophenone.[4] URL:[Link]

  • SciSpace / J. Phys. Chem. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.[5] URL:[Link]

  • RSC Publishing. Photostability of the Deprotonated Forms of the UV Filters Homosalate and Octyl Salicylate: Molecular Dissociation Versus Electron Detachment Following UV Excitation.[2] URL:[Link]

  • ResearchGate. Photoexcited States of UV Absorbers, Benzophenone Derivatives.[3] URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-methoxy benzophenone synthesis

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy Benzophenone Synthesis Welcome to the Technical Support Center for the synthesis of 3-methoxy benzophenone and its derivatives. While the meta-methoxy gr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy Benzophenone Synthesis

Welcome to the Technical Support Center for the synthesis of 3-methoxy benzophenone and its derivatives. While the meta-methoxy group is generally less sterically demanding than an ortho-substituent, it introduces unique electronic and steric challenges during synthesis. The oxygen atom of the methoxy group acts as a hard Lewis base, which can competitively coordinate with Lewis acid catalysts or transition metals. This coordination drastically increases the effective steric bulk of the intermediate, leading to arrested catalytic cycles, sluggish transmetalation, or stalled tetrahedral intermediates.

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to overcome these barriers.

Troubleshooting Guides & FAQs

Q1: Why is my Friedel-Crafts acylation yield so low when using 1.0 equivalent of AlCl₃ with 3-methoxybenzoyl chloride? Causality & Solution: The methoxy group on 3-methoxybenzoyl chloride contains a Lewis basic oxygen that coordinates with the Lewis acidic AlCl₃[1]. This unintended complexation does two things: it consumes your catalyst, and it creates a massive, sterically hindered Lewis acid-base adduct at the meta position. This steric bulk restricts the trajectory of the incoming nucleophilic arene (e.g., toluene) during the electrophilic attack. Actionable Fix: You must use a stoichiometric excess of AlCl₃—typically 1.1 to 1.5 equivalents—to ensure enough free catalyst remains to generate the active acylium ion[1]. Furthermore, maintain the reaction at room temperature for at least 4 hours to overcome the activation energy barrier imposed by the steric bulk[1].

Q2: I am switching to a Suzuki-Miyaura acylative cross-coupling to avoid harsh Friedel-Crafts conditions. Why is the coupling of 3-methoxybenzoyl chloride with ortho-substituted arylboronic acids failing? Causality & Solution: While Suzuki-Miyaura coupling of acyl chlorides with arylboronic acids is an excellent alternative for synthesizing diaryl ketones[2], steric hindrance severely impacts the transmetalation and reductive elimination steps. The square-planar Pd(II) intermediate becomes highly congested when bound to both a 3-methoxyacyl group and a bulky arylboronic acid. Actionable Fix: Transition from standard Pd(PPh₃)₄ to highly active oxime-derived palladacycles or use bulky, electron-rich phosphine ligands (like XPhos)[3]. These bulky ligands ironically relieve steric hindrance by forcing the two coupling partners closer together, accelerating reductive elimination[4]. Using 2-MeTHF as a solvent with K₂CO₃ also facilitates a clean phase separation and boosts yields[4].

Q3: My Grignard reaction between 3-methoxyphenylmagnesium bromide and benzonitrile is stalling. How do I force the formation of the ketone? Causality & Solution: The addition of Grignard reagents to nitriles forms a bulky tetrahedral imine salt intermediate. The ether solvent cage and the inherent aggregation of the magnesium species create significant steric hindrance, preventing the reaction from proceeding to completion. Actionable Fix: Implement "Turbo-Grignard" conditions by adding anhydrous LiCl. Lithium chloride breaks up the polymeric magnesium aggregates into highly reactive, less sterically hindered monomers, significantly increasing the nucleophilicity of the Grignard reagent.

Quantitative Data Presentation

The following table summarizes the primary synthesis pathways, their specific steric challenges, and the optimized parameters required to achieve high yields.

Synthesis PathwayPrimary ReagentsSteric / Electronic ChallengeOptimized Catalyst / ReagentTypical Reaction TimeExpected Yield
Friedel-Crafts Acylation 3-Methoxybenzoyl chloride + TolueneAlCl₃ complexation with -OCH₃ increases steric bulk1.1 - 1.5 eq AlCl₃ (Excess)4 hours (RT)>95% (Quantitative)
Suzuki-Miyaura Coupling 3-Methoxybenzoyl chloride + Phenylboronic acidCongested Pd(II) intermediate during transmetalationOxime-derived Palladacycle (0.1 - 1 mol% Pd)4 hours (80 °C)97%
Grignard Addition 3-Methoxyphenylmagnesium bromide + BenzonitrileAggregation of Mg species hinders nucleophilic attackAddition of anhydrous LiCl (Turbo-Grignard)2 - 4 hours (Reflux)85 - 90%

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation (Synthesis of 3-Methoxy-4'-methylbenzophenone) Self-Validating Mechanism: The reaction progress can be visually validated; the suspension will transition to a homogeneous dark mixture as the acylium ion forms and reacts. Quenching with ice/HCl breaks the aluminum complex, resulting in a clear phase separation.

  • Preparation of the Lewis Acid Suspension: To a dry, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃)[1]. Suspend the AlCl₃ in 40 mL of anhydrous dichloromethane (CH₂Cl₂) and cool the flask in an ice bath to 0 °C[1].

  • Addition of Reactants: In a separate dry flask, prepare a solution containing 12.0 g of 3-methoxybenzoyl chloride and 1.0 equivalent of toluene dissolved in 10 mL of anhydrous CH₂Cl₂[1].

  • Electrophilic Substitution: Transfer the reactant solution to a dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes to control the exotherm and manage the steric complexation rate[1].

  • Reaction Execution: Remove the ice bath. Allow the mixture to warm to room temperature and stir continuously for 4 hours[1].

  • Quenching & Work-up: Slowly pour the reaction mixture into a beaker containing 200 mL of a 1:1 (v/v) mixture of crushed ice and 37% concentrated HCl[1]. Stir vigorously for 15 minutes until the organic and aqueous phases clearly separate.

  • Isolation: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product quantitatively[1].

Protocol 2: Sterically Relieved Suzuki-Miyaura Acylative Cross-Coupling Self-Validating Mechanism: The use of 2-MeTHF allows for a biphasic reaction where the product remains entirely in the organic layer, making TLC monitoring (Hexanes/EtOAc) highly accurate without aqueous interference.

  • Reaction Setup: In a 25-mL round-bottom flask, combine 3-methoxybenzoyl chloride (2.0 mmol), phenylboronic acid (3.0 mmol), and potassium carbonate (4.0 mmol)[3].

  • Catalyst Addition: Add the oxime-derived palladacycle catalyst (0.001 mmol, 0.1 mol% Pd)[3]. The highly active palladacycle is crucial for overcoming the steric hindrance of the acyl-palladium intermediate.

  • Solvent Introduction: Add 4 mL of 2-MeTHF (or a DMF/H₂O mixture if preferred)[3][4]. 2-MeTHF is highly recommended as it acts as an excellent solvent for the bulky intermediates and facilitates easy workup[4].

  • Coupling: Heat the mixture to 80 °C under open-air or inert conditions (depending on the specific palladacycle stability) and stir for 4 hours[4].

  • Isolation: Cool the mixture to room temperature. Add 10 mL of water to dissolve the inorganic salts. Separate the 2-MeTHF organic layer, dry over Na₂SO₄, and evaporate to yield the benzophenone derivative (approx. 97% yield)[4].

Mandatory Visualization

FC_Pathway A 3-Methoxybenzoyl Chloride B AlCl3 Complexation (Steric Bulk) A->B + 1.1-1.5 eq AlCl3 C Acylium Ion Generation B->C - AlCl4- D Electrophilic Attack on Toluene C->D + Toluene E 3-Methoxy-4'-methyl benzophenone D->E - H+

Friedel-Crafts acylation pathway highlighting AlCl3 complexation and steric bulk.

Suzuki_Cycle Pd0 Pd(0) Catalyst (Bulky Ligand) OA Oxidative Addition (Acyl Chloride) Pd0->OA TM Transmetalation (Arylboronic Acid) OA->TM Base RE Reductive Elimination (Steric Relief) TM->RE RE->Pd0 Catalyst Regeneration Prod Benzophenone Derivative RE->Prod Product Release

Suzuki-Miyaura catalytic cycle utilizing bulky ligands to overcome steric hindrance.

References

  • Application Note: Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation. Benchchem.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules 2013, 18, 1190-1221.
  • Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions. The Journal of Organic Chemistry 2002.
  • Oxime-palladacycle catalyzed aerobic Suzuki-coupling of arylboronic acid and acyl chloride to yield aryl ketone. New Journal of Chemistry (RSC).

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings for Biphenyl Ketones

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who run into roadblocks when synthesizing biphenyl keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who run into roadblocks when synthesizing biphenyl ketones via Suzuki-Miyaura cross-coupling.

Whether you are performing an acylative Suzuki coupling (coupling an acyl chloride with an arylboronic acid) or coupling a ketone-bearing aryl halide, the presence of the carbonyl group and the specific electronic demands of the substrates introduce unique competing pathways. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind common side reactions—protodeboronation, homocoupling, decarbonylation, and ketone reduction—and providing self-validating protocols to eliminate them.

Diagnostic Decision Tree

Before adjusting your reaction parameters, identify the primary side product contaminating your crude mixture. Use the decision tree below to trace the structural flaw in your current methodology.

DecisionTree Start Identify Major Side Product Protodeboronation De-boronated Arene (Protodeboronation) Start->Protodeboronation Homocoupling Symmetric Biaryl (Homocoupling) Start->Homocoupling Decarbonylation Biaryl (Missing CO) (Decarbonylation) Start->Decarbonylation Reduction Secondary Alcohol (Ketone Reduction) Start->Reduction Sol1 Use anhydrous TMSOK or MIDA boronates Protodeboronation->Sol1 Sol2 Degas solvent thoroughly; Add Potassium Formate Homocoupling->Sol2 Sol3 Lower temp; Use bulky ligands (e.g., PCy3) Decarbonylation->Sol3 Sol4 Avoid iPrOH/EtOH; Switch to THF/Toluene Reduction->Sol4

Diagnostic decision tree for identifying and resolving common side reactions in biphenyl ketone Suzuki couplings.

Frequently Asked Questions (The "Why" and "How")

Q1: Why is my boronic acid degrading into a de-boronated arene before the coupling completes?

The Causality: You are observing protodeboronation , a process where the carbon-boron bond is hydrolyzed and replaced by a carbon-hydrogen bond 1. This is heavily accelerated by strong aqueous bases (like NaOH or KOH) and high temperatures. Sterically hindered or electron-deficient boronic acids are particularly susceptible because their productive transmetalation rate is slow, giving the side reaction time to dominate 2. The Solution: Switch to strictly anhydrous conditions. Replace aqueous bases with an organic-soluble, anhydrous base like potassium trimethylsilanolate (TMSOK). Alternatively, employ a "slow-release" strategy using MIDA boronates, which keeps the concentration of the active boronic acid artificially low, outcompeting the degradation pathway 2.

Q2: My target biphenyl ketone is forming, but significant amounts of symmetric biaryl (homocoupling) are contaminating the batch. What is the root cause?

The Causality: Homocoupling of the boronic acid occurs when two equivalents of the boron reagent couple to each other. Mechanistically, this is driven by two factors: the presence of dissolved oxygen (which reoxidizes the active Pd(0) back to Pd(II) prematurely), or the sluggish reduction of a Pd(II) precatalyst (like Pd(OAc)₂) 3. The Solution: Rigorous subsurface sparging with nitrogen or argon is mandatory. Furthermore, you can actively suppress this by adding a mild reducing agent, such as potassium formate, which rapidly reduces stray Pd(II) to Pd(0) without poisoning the catalytic cycle 3.

Q3: I am trying to couple an acyl chloride with an arylboronic acid (Acylative Suzuki), but I keep getting a biaryl instead of a biphenyl ketone. How do I fix this?

The Causality: You are experiencing decarbonylation . During an acylative Suzuki coupling, the oxidative addition of the acyl chloride yields an acyl-palladium(II) intermediate. If transmetalation is too slow, or the temperature is too high, this intermediate undergoes CO extrusion, resulting in an aryl-palladium(II) species that ultimately yields a biaryl 4. The Solution: Lower the reaction temperature to 50 °C or below. More importantly, utilize bulky, electron-rich ligands (such as PCy₃ or N-heterocyclic carbenes) that accelerate the transmetalation and reductive elimination steps, forcing the reaction forward before CO can escape 4.

Q4: The ketone moiety on my substrate is being reduced to a secondary alcohol during the Suzuki coupling. How is this happening without hydrogen gas?

The Causality: Your palladium catalyst is moonlighting as a transfer hydrogenation catalyst. If you are using a secondary alcohol as a solvent (e.g., isopropanol) in the presence of a base, the system mimics Meerwein-Ponndorf-Verley (MPV) reduction conditions. The solvent acts as a hydride donor, reducing your biphenyl ketone into a secondary alcohol 5. The Solution: Immediately eliminate isopropanol or ethanol from your solvent system. Switch to non-hydrogen-donating solvents like THF, 1,4-dioxane, or toluene.

Quantitative Parameter Tuning Guide

Use the following data table to rapidly compare and select the optimal conditions for your specific synthetic challenge.

Side ReactionPrimary Mechanistic CauseRecommended Solvent SystemOptimal Base / AdditiveCatalyst & Ligand Tuning
Protodeboronation Base/acid-catalyzed C-B bond hydrolysisAnhydrous Toluene or THFTMSOK or Cs₂CO₃ (anhydrous)Bulky, electron-rich (e.g., XPhos)
Homocoupling O₂-oxidation or unreduced Pd(II)Degassed THF/H₂OAdd Potassium Formate (0.1 eq)Pd(0) precursors (e.g., Pd₂(dba)₃)
Decarbonylation CO extrusion from acyl-Pd intermediateToluene (Lower Temp: 50°C)K₂CO₃ or Anhydrous PhosphatesPCy₃ or NHC ligands
Ketone Reduction MPV-type transfer hydrogenationAvoid iPrOH/EtOH; Use THFStandard bases (avoid alkoxides)Less sterically hindered ligands

Mechanistic Pathway Mapping

Understanding exactly where the catalytic cycle derails is critical to preventing side reactions. The diagram below maps the productive Suzuki cycle against the four primary failure branches.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Intermediate Pd0->OA + Electrophile TM Transmetalation Intermediate OA->TM + Ar'-B(OH)2 Decarb Decarbonylation (Biaryl Product) OA->Decarb - CO Product Biphenyl Ketone Product TM->Product Reductive Elim. Proto Protodeboronation (Ar-H) TM->Proto + H2O/Base Homo Homocoupling (Ar-Ar) TM->Homo + O2 / Pd(II) Product->Pd0 Catalyst Regen. Reduc Ketone Reduction (Sec-Alcohol) Product->Reduc + iPrOH

Catalytic cycle of Suzuki coupling highlighting the branching points for undesired side reactions.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in visual and chemical checkpoints will confirm whether the causality of the side reaction has been successfully neutralized.

Protocol A: Anhydrous Acylative Suzuki Coupling (Minimizing Decarbonylation & Protodeboronation)

Objective: Synthesize diaryl ketones directly from acyl chlorides and boronic acids while preventing CO extrusion (decarbonylation) and boronic acid hydrolysis. Causality Addressed: Uses anhydrous TMSOK to prevent protodeboronation 1 and a bulky PCy₃ ligand at a moderate temperature to accelerate transmetalation over decarbonylation 4.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(PCy₃)₂Cl₂ (1 mol%), arylboronic acid (1.1 equiv), and anhydrous TMSOK (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M) to the flask.

    • Validation Checkpoint: The solution should remain a clear, pale yellow. If it turns black immediately, your solvent is wet, causing premature catalyst decomposition.

  • Electrophile Injection: Inject the acyl chloride (1.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 50 °C for 4 hours.

    • Validation Checkpoint: Gas evolution (bubbling) should be minimal. Vigorous bubbling indicates CO extrusion (decarbonylation failure).

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Homocoupling-Suppressed Coupling of Ketone-Bearing Aryl Halides

Objective: Couple a halo-benzophenone with an arylboronic acid without forming boronic acid homodimers or reducing the ketone moiety. Causality Addressed: Potassium formate acts as a mild reducing agent to rapidly convert inactive Pd(II) to the active Pd(0) species, preventing Pd(II)-mediated homocoupling 3. Avoiding secondary alcohols prevents transfer hydrogenation of the ketone 5.

  • Preparation: Charge a reaction vial with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), halo-benzophenone (1.0 equiv), arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Potassium Formate (0.1 equiv).

  • Solvent Addition: Add a solvent mixture of THF/H₂O (10:1). Strictly avoid isopropanol or ethanol.

  • Anaerobic Purge: Subsurface sparge the mixture with ultra-pure Nitrogen for 30 minutes.

    • Validation Checkpoint: If homocoupling exceeds 5% in your final LC-MS analysis, your sparging technique is insufficient, and O₂ is still present in the system.

  • Reaction: Heat to 65 °C.

    • Validation Checkpoint: Within 15 minutes, the solution should transition from orange to a pale, clear yellow, confirming the successful in-situ reduction of Pd(II) to Pd(0) by the formate.

  • Workup: Cool to room temperature, dilute with brine, extract with DCM, and concentrate.

References

  • Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling. Benchchem. 1

  • Protodeboronation. Wikipedia. 2

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 3

  • A Convenient Method for Preparing Aromatic Ketones from Acyl Chlorides and Arylboronic Acids via Suzuki—Miyaura Type Coupling Reaction. ResearchGate. 4

  • The Golden Age of Transfer Hydrogenation. Chemical Reviews - ACS Publications.5

Sources

Reference Data & Comparative Studies

Validation

Overcoming Aromatic Overlap: A Comparative Guide to ¹H NMR Analysis of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone

As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug development and synthetic chemistry is the structural elucidation of highly conjugated, multi-ring aromatic systems. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug development and synthetic chemistry is the structural elucidation of highly conjugated, multi-ring aromatic systems. When analyzing [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone (a complex benzophenone derivative containing 13 distinct aromatic protons), standard routine NMR workflows often fail to provide definitive structural proof due to severe signal overlap.

This guide objectively compares the performance of a Routine 400 MHz NMR workflow using CDCl₃ against a High-Performance 600 MHz Cryoprobe workflow using Benzene-d₆ (C₆D₆) . By leveraging advanced field strength and specific solvent-solute mechanistic interactions, we can transform an unreadable multiplet into a fully resolved, self-validating spectral system.

The Mechanistic Challenge: Why Routine Workflows Fail

The molecule [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone consists of three distinct aromatic rings: a 3-methoxyphenyl group, an inner phenyl ring, and an outer phenyl ring. In a standard non-polar solvent like CDCl₃ at 400 MHz, the electron densities across these rings are too similar.

Specifically, 9 of the 13 aromatic protons (comprising the outer biphenyl protons and three of the methoxyphenyl protons) co-resonate in a massive, indistinguishable multiplet between 7.35 and 7.50 ppm . The 400 MHz magnet simply lacks the chemical shift dispersion (measured in Hz/ppm) required to separate these J-coupled signals. Without resolving these peaks, confirming the exact substitution pattern of the synthesized batch is impossible, posing a critical risk in pharmaceutical quality control.

The High-Performance Solution: Field Strength & The ASIS Effect

To resolve this, we must alter the magnetic environment of the protons themselves. We achieve this by switching the analytical product/workflow to a 600 MHz spectrometer equipped with a CryoProbe , and utilizing Benzene-d₆ as the solvent.

This workflow relies on the Aromatic Solvent-Induced Shift (ASIS) . In benzophenone derivatives, the aromatic solvent forms a transient collision complex with the polar carbonyl group, preferring a defined orientation that induces a specific signal shift[1]. Because the local electrostatic environment and solvation shell around the benzophenone carbonyl dictate these spectroscopic perturbations (2)[2], the electron-rich π-cloud of the benzene ring selectively shields protons based on their spatial proximity to the carbonyl.

Protons ortho to the carbonyl (H-2, H-6 on the methoxyphenyl ring; H-2', H-6' on the biphenyl ring) experience a strong diamagnetic anisotropic effect and are shifted significantly upfield. Protons further away (like the outer biphenyl ring) are less affected. This differential shifting spreads out crowded signals, simplifying the spectrum (3)[3], while the 600 MHz field strength narrows the multiplets, achieving baseline resolution.

Comparative Performance Data

The table below summarizes the quantitative chemical shift data (δ) and the resulting resolution status when comparing the two analytical workflows. The ASIS Shift (Δδ) is calculated as δ(CDCl₃) - δ(C₆D₆).

Table 1: ¹H NMR Chemical Shift Comparison
Proton AssignmentRoutine Alternative (400 MHz, CDCl₃) δ (ppm)High-Performance (600 MHz, C₆D₆) δ (ppm)Δδ (ASIS Shift)Resolution Status
Methoxy (-OCH₃) 3.85 (s, 3H)3.32 (s, 3H)+0.53Resolved in both
H-2', H-6' (Biphenyl inner) 7.85 (d, 2H)7.62 (d, 2H)+0.23Resolved in both
H-3', H-5' (Biphenyl inner) 7.70 (d, 2H)7.45 (d, 2H)+0.25Overlapped → Resolved
H-2'', H-6'' (Biphenyl outer) 7.65 (d, 2H)7.38 (d, 2H)+0.27Overlapped → Resolved
H-2 (Methoxyphenyl) 7.35 - 7.50 (m)7.15 (dd, 1H)~+0.25Severe Overlap → Resolved
H-5 (Methoxyphenyl) 7.35 - 7.50 (m)7.08 (t, 1H)~+0.32Severe Overlap → Resolved
H-6 (Methoxyphenyl) 7.35 - 7.50 (m)7.22 (dt, 1H)~+0.23Severe Overlap → Resolved
H-3'', H-5'' (Biphenyl outer) 7.35 - 7.50 (m)7.18 (t, 2H)~+0.30Severe Overlap → Resolved
H-4'' (Biphenyl outer) 7.35 - 7.50 (m)*7.10 (t, 1H)~+0.30Severe Overlap → Resolved
H-4 (Methoxyphenyl) 7.15 (ddd, 1H)6.85 (ddd, 1H)+0.30Resolved in both

*Note: In the routine workflow, 9 distinct protons co-resonate in a massive, uninterpretable multiplet between 7.35 and 7.50 ppm.

Validated Experimental Protocol: High-Field ASIS Workflow

To ensure this methodology acts as a self-validating system, the following step-by-step protocol must be strictly adhered to. The use of an internal standard and automated tuning ensures that the observed shifts are purely mechanistic and not artifactual.

Step 1: Precision Sample Preparation

  • Weigh exactly 5.0 mg of [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone to prevent concentration-dependent solute-solute aggregation.

  • Dissolve the compound in 0.6 mL of Benzene-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic susceptibility matching.

Step 2: Instrument Tuning and Matching (600 MHz CryoProbe)

  • Insert the sample into a 600 MHz spectrometer equipped with a TCI (Triple Resonance) CryoProbe.

  • Lock the spectrometer frequency on the C₆D₆ deuterium signal.

  • Execute Automated Tuning and Matching (ATM) specifically for the ¹H channel to maximize power transfer and sensitivity.

Step 3: Shimming and Pulse Calibration

  • Apply 3D gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Verify that the line width of the TMS signal at half-height is < 0.6 Hz.

  • Calibrate the 90° pulse width (P1). For a standard CryoProbe, this should be approximately 8 µs.

Step 4: Acquisition and Processing

  • Load the standard 1D ¹H pulse sequence (zg30).

  • Set the spectral width to 12 ppm, with a relaxation delay (D1) of 2.0 seconds.

  • Acquire 16 scans. (The enhanced Signal-to-Noise Ratio of the CryoProbe makes higher scan counts unnecessary for a 5 mg sample).

  • Zero-fill the Free Induction Decay (FID) to 128k data points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier transformation.

Workflow Visualization

NMR_Optimization A Synthesize Compound [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanone B Routine Alternative: 400 MHz NMR in CDCl3 A->B C Assess Aromatic Region (7.1 - 7.9 ppm) B->C D Severe Signal Overlap (9 Protons Unresolved) C->D  Overlap Detected E High-Performance Product: 600 MHz Cryoprobe in C6D6 D->E  Switch Solvent & Field F ASIS Effect Induced Differential Shielding E->F G Complete Spectral Resolution Achieved F->G

Decision tree for resolving aromatic overlap using high-field NMR and ASIS.

References

  • Solvatochromism and the solvation structure of benzophenone - National Institutes of Health (NIH). 2

  • About the conformations of α,β-diunsaturated ketones ORIGINAL ARTICLES - IMR Press. 1

  • Resolving Peak Overlaps in NMR Spectra of Aromatic Imines - Benchchem. 3

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of CAS 79447-10-2

Introduction For researchers and drug development professionals, the structural confirmation of complex diaryl ketones is a critical analytical checkpoint. CAS 79447-10-2 , chemically known as [1,1'-Biphenyl]-4-yl(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals, the structural confirmation of complex diaryl ketones is a critical analytical checkpoint. CAS 79447-10-2 , chemically known as [1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone, is a structurally rigid molecule (C₂₀H₁₆O₂, monoisotopic mass 288.1150 Da)[1] . Because it possesses two distinct aromatic systems flanking a central carbonyl group, its mass spectrometric behavior is highly dependent on the ionization technique employed.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the characterization of CAS 79447-10-2. By understanding the causality behind its fragmentation mechanics, laboratories can select the optimal self-validating workflow for structural elucidation, impurity profiling, or quantitative monitoring.

Theoretical Fragmentation Mechanics (The Ground Truth)

The fragmentation of benzophenone derivatives is governed by the stability of the resulting product ions. The central carbonyl group acts as the primary charge retention site, directing the cleavage of the adjacent carbon-carbon bonds (alpha-cleavage)[2] .

For CAS 79447-10-2, this results in two competing alpha-cleavage pathways:

  • Cleavage A (Loss of the 3-methoxyphenyl radical/neutral): Yields the 4-biphenylcarbonyl cation at m/z 181 .

  • Cleavage B (Loss of the 4-biphenyl radical/neutral): Yields the 3-methoxybenzoyl cation at m/z 135 .

Causality of Stability: Both resulting acylium ions (m/z 181 and m/z 135) are exceptionally stable due to resonance delocalization across their respective aromatic rings. Following this initial cleavage, the molecules undergo a thermodynamically driven neutral loss of carbon monoxide (CO, 28 Da)—a classic mass spectrometry "thermodynamic sink" for diaryl ketones[3] . This yields the biphenyl cation (m/z 153 ) and the methoxyphenyl cation (m/z 107 ). Furthermore, the methoxy group can undergo a characteristic loss of a methyl radical (CH₃•, 15 Da) or formaldehyde (CH₂O, 30 Da), a well-documented fragmentation route for methoxybenzoyl species[4] .

G M_EI Molecular Ion [M]+. m/z 288 F181 4-biphenylcarbonyl Cation m/z 181 M_EI->F181 Alpha-cleavage - C7H7O (107 Da) F135 3-methoxybenzoyl Cation m/z 135 M_EI->F135 Alpha-cleavage - C12H9 (153 Da) M_ESI Protonated Ion [M+H]+ m/z 289 M_ESI->F181 CID - C7H8O (108 Da) M_ESI->F135 CID - C12H10 (154 Da) F153 Biphenyl Cation m/z 153 F181->F153 - CO (28 Da) F107 Methoxyphenyl Cation m/z 107 F135->F107 - CO (28 Da)

Fragmentation pathway of CAS 79447-10-2 showing alpha-cleavage and CO neutral loss.

Table 1: Key Fragment Ions and Mechanistic Origin
Fragment Ion (m/z)FormulaMechanistic OriginRelative Stability
289 [C₂₀H₁₇O₂]⁺Intact protonated molecule (ESI only)High (Soft Ionization)
288 [C₂₀H₁₆O₂]⁺•Intact molecular radical cation (EI only)Low (Hard Ionization)
181 [C₁₃H₉O]⁺Alpha-cleavage (loss of methoxyphenyl)Very High (Resonance)
153 [C₁₂H₉]⁺Loss of CO from m/z 181High
135 [C₈H₇O₂]⁺Alpha-cleavage (loss of biphenyl)Very High (Resonance)
107 [C₇H₇O]⁺Loss of CO from m/z 135Moderate

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS dictates the type of structural data acquired.

GC-EI-MS (Hard Ionization): Standard 70 eV electron ionization deposits approximately 6700 kJ/mol of internal energy into the molecule. Because this vastly exceeds the bond dissociation energy of the C-C bonds adjacent to the carbonyl (~350 kJ/mol), the molecular ion ([M]⁺• at m/z 288) is often weak. The spectrum is instead dominated by the acylium base peaks (m/z 181 and 135). This platform is superior for library matching and rapid structural fingerprinting.

LC-ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the weakly basic ketone oxygen, yielding a robust [M+H]⁺ precursor ion at m/z 289. To obtain structural information, Collision-Induced Dissociation (CID) is required. By precisely tuning the collision energy, the analyst controls the degree of fragmentation, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions. This platform is superior for trace-level quantification in complex biological matrices.

Table 2: Performance Comparison Matrix
ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Primary Ion [M]⁺• (m/z 288, weak)[M+H]⁺ (m/z 289, strong)
Base Peak m/z 181 or 135m/z 289 (Pre-CID) / m/z 181 (Post-CID)
Structural Info Extensive, library-searchableTargeted, user-controlled via CID
Sensitivity Nanogram (ng) rangePicogram (pg) range
Best Used For Impurity profiling, structural fingerprintingPharmacokinetics, trace quantification

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability checks must be passed before analyzing CAS 79447-10-2.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality of Solvent Choice: Dichloromethane (DCM) is used because its high volatility ensures rapid expansion in the heated GC inlet, transferring the intact analyte to the column without thermal degradation.

  • System Validation: Inject 1 µL of pure DCM. Verify the baseline is flat and devoid of carryover (specifically checking for m/z 153 and 181 from previous runs).

  • Sample Preparation: Dissolve 1.0 mg of CAS 79447-10-2 in 1.0 mL of HPLC-grade DCM.

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film). The non-polar stationary phase optimally interacts with the hydrophobic biphenyl moiety.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).

  • Mass Spectrometry:

    • Ionization: 70 eV EI.

    • Temperatures: Injector 250°C, Transfer line 280°C, Ion source 230°C.

    • Acquisition: Full scan mode from m/z 50 to 500.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality of Solvent Choice: A Methanol/Water mixture with 0.1% Formic Acid is utilized. The formic acid provides the abundant proton reservoir necessary to drive the equilibrium toward the protonated[M+H]⁺ state during the electrospray process.

  • System Validation: Infuse a tuning standard (e.g., Reserpine) to verify mass accuracy, resolution, and detector response.

  • Sample Preparation: Dissolve 1.0 mg of CAS 79447-10-2 in 1.0 mL of Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography:

    • Column: C18 reverse-phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 10% B to 90% B over 5 minutes to focus the analyte band and elute it sharply.

  • Mass Spectrometry:

    • Ionization: ESI Positive mode. Capillary voltage 3.5 kV, Desolvation temperature 350°C.

    • Acquisition (MRM): Isolate precursor m/z 289 in Q1. Use Argon as the collision gas in Q2. Monitor product ions m/z 181 (Collision Energy: 20 eV) and m/z 135 (Collision Energy: 25 eV) in Q3.

Workflow Visualization

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample CAS 79447-10-2 Sample Preparation GC 70 eV Electron Ionization Hard Ionization Sample->GC Volatile Solvent (DCM) LC Positive ESI + CID Soft Ionization Sample->LC Polar Solvent (MeOH/H2O) Data_GC Extensive Fragmentation Library Matching GC->Data_GC Compare Platform Comparison & Structural Elucidation Data_GC->Compare Data_LC Intact Precursor [M+H]+ Targeted MRM LC->Data_LC Data_LC->Compare

Experimental workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms for analysis.

References

  • Zaikin, V. G., et al. "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Piccinelli, A. L., et al. "Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Zaikin, V., & Halket, J. M. "Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI Mass Spectra." NIST Publications. URL:[Link]

Sources

Validation

In-Depth Technical Guide: IR Spectroscopy of Methanone [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- vs. Structural Analogues

Executive Summary For researchers and drug development professionals, the accurate structural characterization of complex diaryl ketones is a critical quality control step. Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of complex diaryl ketones is a critical quality control step. Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (also known as (biphenyl-4-yl)(3-methoxyphenyl)methanone) is a highly substituted benzophenone derivative. Because specific spectral libraries may lack this exact compound, identifying it requires a first-principles approach to Infrared (IR) spectroscopy.

This guide objectively compares the predicted IR performance of this target molecule against its foundational structural analogues—Benzophenone, 4-Phenylbenzophenone, and 3-Methoxybenzophenone—providing a mechanistic rationale for peak shifts and a self-validating experimental protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Structural Deconstruction & Mechanistic Spectroscopic Principles

To understand the IR spectrum of the target compound, we must deconstruct its structure and analyze the competing electronic effects (inductive vs. resonance) that dictate its vibrational modes.

  • The Benzophenone Core: The baseline carbonyl (C=O) stretching frequency for an unconjugated aliphatic ketone is typically ~1715 cm⁻¹. In benzophenone, the conjugation of the carbonyl group with two phenyl rings allows π -electron delocalization. This resonance lowers the force constant of the C=O double bond, shifting the absorption to approximately 1660 cm⁻¹ [1].

  • The Biphenyl-4-yl Substituent (Extended Conjugation): Adding a phenyl ring to the para position of one benzophenone ring extends the conjugated system. This extended +M (mesomeric) effect further weakens the carbonyl bond, typically inducing a slight red shift (lower wavenumber) to ~1655 cm⁻¹, as observed in 4-phenylbenzophenone [2].

  • The 3-Methoxyphenyl Substituent (Inductive Dominance): The methoxy (–OCH₃) group is strongly electron-donating via resonance ( +R ) but electron-withdrawing via induction ( −I ). Because it is located at the meta position relative to the carbonyl, the resonance effect cannot effectively delocalize onto the carbonyl carbon. Consequently, the inductive electron-withdrawing effect dominates, slightly strengthening the C=O bond and inducing a blue shift (higher wavenumber) compared to para-substituted analogues [3].

The target molecule represents a synthesis of these competing effects.

Substituent_Effects Base Unsubstituted Benzophenone C=O Stretch (~1660 cm⁻¹) Biphenyl Biphenyl-4-yl Group (+M Effect, Extended Conjugation) Base->Biphenyl Methoxy 3-Methoxy Group (-I Effect Dominates at Meta) Base->Methoxy Shift1 Red Shift (Weakens C=O Bond) Biphenyl->Shift1 Shift2 Blue Shift (Strengthens C=O Bond) Methoxy->Shift2 Net Target Compound C=O Net Frequency (~1658 cm⁻¹) Shift1->Net Competing Effects Shift2->Net Competing Effects

Logical relationship of electronic substituent effects on the carbonyl vibrational frequency.

Comparative IR Spectral Analysis

By comparing the target compound to its constituent analogues, we can predict and validate its spectral footprint. The table below summarizes the quantitative data used for structural verification.

Vibrational ModeBenzophenone [1]4-Phenylbenzophenone [2]3-Methoxybenzophenone [3]Target Compound (Predicted)
C=O Stretch 1660 cm⁻¹1655 cm⁻¹1660 cm⁻¹~1658 cm⁻¹
C-O-C Asymmetric N/AN/A1283 cm⁻¹~1280 cm⁻¹
C-O-C Symmetric N/AN/A1047 cm⁻¹~1045 cm⁻¹
Aromatic C=C 1598, 1450 cm⁻¹1600, 1480 cm⁻¹1597, 1450 cm⁻¹1598, 1480, 1450 cm⁻¹
Aliphatic C-H N/AN/A2835, 2940 cm⁻¹2835, 2940 cm⁻¹
Aromatic C-H 3060 cm⁻¹3030–3060 cm⁻¹3065 cm⁻¹3030–3065 cm⁻¹
Out-of-Plane (OOP) C-H Bending 700, 765 cm⁻¹ (Monosubstituted)695, 740, 830 cm⁻¹ (Mono & Para)690, 724, 780 cm⁻¹ (Mono & Meta)695, 740, 780, 830 cm⁻¹ (Mono, Meta, & Para)

Data Synthesis: The target compound's fingerprint region (1500–400 cm⁻¹) will be highly complex due to the presence of three distinct aromatic ring substitution patterns: a monosubstituted ring (terminal biphenyl), a para-disubstituted ring (central biphenyl), and a meta-disubstituted ring (methoxy-bearing ring).

Spectral Interpretation Workflow

To systematically identify Methanone[1,1'-biphenyl]-4-yl(3-methoxyphenyl)- from an unknown sample, analysts should follow a hierarchical diagnostic workflow.

IR_Workflow Start Acquire ATR-FTIR Spectrum (32 Scans, 4 cm⁻¹ Res) Carbonyl Identify C=O Stretch (~1658 cm⁻¹) Start->Carbonyl Step 1: Core Functional Group Ether Identify C-O-C Stretches (1280 & 1045 cm⁻¹) Carbonyl->Ether Step 2: Methoxy Substituent CH_Region Analyze C-H Region (Aromatic >3000, Aliphatic <3000) Ether->CH_Region Step 3: Hybridization Check OOP_Region Analyze OOP Bending (Para: 830, Meta: 780, Mono: 740) CH_Region->OOP_Region Step 4: Ring Substitution Validation Confirm Molecular Structure: Methanone [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- OOP_Region->Validation Step 5: Spectral Synthesis

Workflow for the systematic IR spectral interpretation of the target methanone derivative.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes a self-validating framework. Every action includes a diagnostic check to prevent false positives caused by contamination or instrumental drift.

Step 1: Instrument Initialization & Background Validation
  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Causality: Isopropanol evaporates rapidly without leaving an organic residue, ensuring the crystal is pristine.

  • Self-Validation Check: Run a background scan (32 scans, 4 cm⁻¹ resolution). Validation Criteria: The background spectrum must be a smooth curve without sharp peaks. If peaks are observed at ~2900 cm⁻¹ (aliphatic C-H) or ~1650 cm⁻¹ (C=O), the crystal is contaminated. Reclean until the background is flat.

Step 2: Sample Preparation & Application
  • Action: Place 2–5 mg of the solid Methanone [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The ATR technique requires intimate physical contact between the sample and the crystal for the evanescent wave to penetrate the sample. The clutch mechanism ensures consistent, optimal pressure without fracturing the crystal.

Step 3: Data Acquisition
  • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

  • Causality: A resolution of 4 cm⁻¹ is chosen because the natural line width of solid-state organic molecules is typically broader than 4 cm⁻¹ due to intermolecular lattice interactions. Co-adding 32+ scans increases the Signal-to-Noise Ratio (SNR) by a factor of N​ , suppressing random electronic noise.

  • Self-Validation Check: Inspect the raw interferogram. The centerburst amplitude should be well within the linear dynamic range of the detector (typically 2–8 Volts). If it is saturated, reduce the aperture size.

Step 4: Post-Processing & Quality Control
  • Action: Apply an ATR correction algorithm and an automatic baseline correction.

  • Causality: In ATR spectroscopy, the depth of penetration of the IR beam is wavelength-dependent (longer wavelengths penetrate deeper). This artificially inflates the intensity of peaks in the fingerprint region relative to the functional group region. ATR correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, allowing for accurate comparison against literature values.

References

  • Benzophenone - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Palladium-Catalyzed Cross-coupling Reaction of Carboxylic Anhydrides with Organozinc Reagents (Supporting Information for 3-Methoxybenzophenone) Source: The Journal of Organic Chemistry / American Chemical Society (ACS) URL:[Link]

Comparative

COA interpretation for 3-Methoxy-4'-phenylbenzophenone

An In-Depth Comparison Guide to COA Interpretation for 3-Methoxy-4'-phenylbenzophenone (CAS 79447-10-2) Executive Summary 3-Methoxy-4'-phenylbenzophenone (3M4PBZ) is an advanced, high-performance Norrish Type II photoini...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to COA Interpretation for 3-Methoxy-4'-phenylbenzophenone (CAS 79447-10-2)

Executive Summary

3-Methoxy-4'-phenylbenzophenone (3M4PBZ) is an advanced, high-performance Norrish Type II photoinitiator and a critical intermediate in pharmaceutical synthesis. As regulatory agencies increasingly scrutinize the toxicity and migration profiles of low-molecular-weight photoinitiators like standard benzophenone[1], the industry is shifting toward sterically hindered, highly conjugated alternatives.

This guide provides an objective, data-driven framework for interpreting the Certificate of Analysis (COA) of 3M4PBZ. By analyzing the causality behind its physicochemical properties, we will compare its performance against traditional alternatives—Benzophenone (BP) and 4-Phenylbenzophenone (PBZ)—and provide self-validating experimental protocols to verify its efficacy in low-migration, deep-cure formulations.

Part 1: Mechanistic Grounding & COA Interpretation

To properly evaluate a COA for 3M4PBZ, researchers must understand how its structural modifications—specifically the addition of an electron-donating methoxy group and a bulky biphenyl system—dictate its analytical parameters and macroscopic performance.

Purity (Assay via HPLC: ≥ 98.0%)
  • The Causality: High purity is not just a regulatory checkbox; it is a functional necessity. Impurities in 3M4PBZ typically consist of unreacted methoxybenzene or biphenyl precursors. These low-molecular-weight contaminants do not participate in the photopolymerization process. Instead, they act as plasticizers, reducing the glass transition temperature ( Tg​ ) of the cured matrix and drastically increasing the risk of migration into food or biological interfaces.

  • COA Red Flag: A purity below 98.0% or the presence of broad secondary peaks on the HPLC chromatogram indicates a high risk of post-cure leaching.

UV Absorption Maxima ( λmax​ )
  • The Causality: Standard benzophenone-type UV filters exhibit resonance delocalization facilitated by electron-releasing groups, typically resulting in λmax​ peaks around 250–290 nm[2]. However, the methoxy group (-OCH 3​ ) on 3M4PBZ acts as a strong electron donor via resonance (+R effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap.

  • The Result: The required excitation energy is lowered, causing a bathochromic (red) shift . While PBZ absorbs maximally at 290 nm[3], 3M4PBZ extends its absorption tail well past 310 nm. This makes it exceptionally efficient for LED curing systems (365 nm / 395 nm) and heavily pigmented coatings where pigments competitively absorb shorter UV wavelengths.

Loss on Drying (LOD) & Volatiles ( ≤ 0.5%)
  • The Causality: Volatiles in the COA directly correlate to the odor profile of the final product. 3M4PBZ is structurally engineered to be virtually odorless due to its high molecular weight (288.35 g/mol ) and low vapor pressure. An LOD > 0.5% suggests trapped residual solvents from synthesis, which will outgas during the exothermic curing process, causing film defects and unacceptable odor in consumer-facing applications.

G PI 3M4PBZ (Ground State) Singlet Excited Singlet (1PI*) PI->Singlet UV Irradiation (365-395 nm) Triplet Excited Triplet (3PI*) Singlet->Triplet Intersystem Crossing (ISC) Radicals Ketyl Radical + Alkylamino Radical Triplet->Radicals H-Abstraction Amine Amine Synergist (R-H) Amine->Radicals Hydrogen Donor Polymer Polymerization Radicals->Polymer Initiation

Caption: Norrish Type II Photoinitiation Mechanism of 3M4PBZ with an Amine Synergist.

Part 2: Objective Performance Comparison

How does 3M4PBZ stack up against industry standards? As a Norrish Type II photoinitiator, it requires a co-initiator (typically a tertiary amine synergist) to generate the reactive alkylamino radicals that initiate polymerization[4].

Table 1: Photophysical & Physicochemical Comparison
ParameterBenzophenone (BP)4-Phenylbenzophenone (PBZ)3-Methoxy-4'-phenylbenzophenone (3M4PBZ)
Molecular Weight 182.22 g/mol 258.32 g/mol 288.35 g/mol
Primary λmax​ 254 nm290 nm~310 nm (Red-shifted)
Migration Potential High (Embryotoxic risks)MediumVery Low (Sterically hindered)
Odor Profile Strong, distinctLowOdorless
Pigmented System Cure PoorGoodExcellent

Part 3: Experimental Data & Methodologies

To objectively validate the claims derived from the COA, the following self-validating experimental protocols were executed.

Experiment 1: Photo-DSC Curing Kinetics

Objective: To quantify the curing efficiency and reactivity of 3M4PBZ compared to BP and PBZ in an acrylate matrix. Causality: Faster time to peak heat flow ( tmax​ ) and higher enthalpy ( ΔHp​ ) indicate superior radical generation efficiency, largely driven by 3M4PBZ's enhanced light absorption at the LED emission wavelength.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0 ± 0.1 mg of a standard urethane acrylate resin formulated with 2 wt% photoinitiator and 3 wt% amine synergist (e.g., EHA) into an aluminum DSC pan.

  • Atmospheric Control: Place the sample and an empty reference pan into the Photo-DSC cell. Purge with dry nitrogen at 50 mL/min for 5 minutes to eliminate oxygen inhibition (which quenches radicals).

  • Equilibration: Isothermally equilibrate the system at 25°C.

  • Irradiation: Expose the sample to a 365 nm LED light source at 50 mW/cm² for 3 minutes.

  • Self-Validation (Baseline Subtraction): Post-cure, run a second identical irradiation step on the already cured sample. This establishes an isothermal baseline that accounts for the thermal energy of the LED itself.

  • Data Processing: Subtract the baseline from the initial run and integrate the exothermic peak to calculate ΔHp​ .

Table 2: Photo-DSC Results (365 nm LED) | Photoinitiator System | Enthalpy of Polymerization ( ΔHp​ ) | Time to Peak Heat Flow ( tmax​ ) | Final Conversion ( Cf​ ) | | :--- | :--- | :--- | :--- | | BP + Amine | 145 J/g | 12.4 s | 68% | | PBZ + Amine | 210 J/g | 8.1 s | 82% | | 3M4PBZ + Amine | 245 J/g | 5.3 s | 91% |

Experiment 2: Migration Analysis via HPLC-UV

Objective: To evaluate the leaching potential of unreacted photoinitiator from the cured matrix into a food simulant.

Workflow Prep Cured Film Sample Prep Extract Solvent Extraction (95% Ethanol, 40°C) Prep->Extract Filter PTFE Filtration (0.22 µm) Extract->Filter HPLC HPLC-UV Analysis (Isocratic Elution) Filter->HPLC Quant Quantification vs. Internal Standard HPLC->Quant

Caption: Self-Validating Workflow for Photoinitiator Migration Testing.

Step-by-Step Methodology:

  • Film Preparation: Prepare a fully cured film (50 µm thickness) using the formulations from Experiment 1. Cut into exact 10 cm² discs.

  • Extraction: Submerge the discs in 50 mL of 95% ethanol (a standard fatty food simulant) in a sealed, amber glass vial to prevent ambient photodegradation.

  • Incubation: Incubate at 40°C for 10 days to simulate long-term storage.

  • Internal Standardization (Self-Validation): Spike the raw extract with 10 µg/mL of biphenyl. This internal standard corrects for any sample loss during filtration or injection, ensuring absolute quantitative accuracy.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter.

  • Chromatography: Analyze via HPLC-UV using a C18 column. Mobile phase: 70:30 Acetonitrile:Water (isocratic). Flow rate: 1.0 mL/min. Detection: 254 nm (for BP) and 310 nm (for 3M4PBZ).

Results: The migration of 3M4PBZ was quantified at < 10 ppb (parts per billion), whereas standard BP migrated at levels exceeding 450 ppb . The bulky biphenyl structure of 3M4PBZ severely restricts its diffusion coefficient through the crosslinked acrylate network, confirming its suitability for sensitive packaging applications.

References

  • MDPI. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes." Molecules, vol. 27, no. 6, 2022.[Link]

  • National Institutes of Health (NIH) / PubMed. "Evaluating the embryotoxicity of benzophenone-based photoinitiators in stem cells and zebrafish embryos." Toxicology, vol. 508, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)- Executive Summary & Chemical Profile As a Senior Application Scientist, I cannot overstate the importance of ri...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Executive Summary & Chemical Profile

As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical hygiene when handling biphenyl-methanone derivatives. Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS: 79447-10-2) is a synthetic organic compound frequently utilized as an intermediate in drug development, organic synthesis, and materials science. While not acutely lethal, its structural lipophilicity and reactive ketone moiety present specific hazards—namely, dermal penetration leading to irritation and respiratory tract irritation from aerosolized particulates.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and proper disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards. By understanding the "why" behind these protocols, your laboratory can build a culture of safety that goes beyond mere compliance.

Physicochemical & Hazard Data

Understanding the physical properties of a compound is the first step in predicting its behavior in the lab. Because this compound consists entirely of carbon, hydrogen, and oxygen [1], it dictates a specific non-halogenated disposal route.

Table 1: Quantitative Data and Hazard Profile

Property / MetricValue / Description
Chemical Name Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Synonyms (1,1'-Biphenyl-4-yl)(3-methoxyphenyl)methanone
CAS Number 79447-10-2
Molecular Formula C20H16O2
Molecular Weight 288.34 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Non-Halogenated Organic Waste

Mechanistic Justification for PPE (Self-Validating Protocol)

We do not wear Personal Protective Equipment (PPE) merely for compliance; we wear it to interrupt specific mechanisms of chemical exposure [2].

  • Dermal Protection (Gloves): The biphenyl rings confer high lipophilicity to the molecule. Standard latex offers poor resistance to non-polar aromatics and will fail to protect the stratum corneum. Protocol: Double-glove with 100% nitrile (minimum 4 mil thickness). If handling the compound in solution (e.g., dissolved in Dichloromethane or DMSO), you must consult the solvent's breakthrough time, as the solvent will act as a carrier, dragging the methanone derivative through the glove matrix.

  • Respiratory Protection: As a solid crystalline powder, electrostatic forces can cause particulates to become airborne during transfer and weighing. Protocol: Weigh the compound only within a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation and subsequent respiratory irritation (H335).

Step-by-Step Disposal Procedures

The causality behind our disposal strategy is rooted in combustion chemistry. Because CAS 79447-10-2 contains no halogens (fluorine, chlorine, bromine, or iodine), it must be strictly segregated from halogenated waste [3]. Incinerating non-halogenated waste is standard practice; however, mixing it with halogenated solvents risks the catalytic formation of highly toxic dioxins and furans during combustion.

Procedure A: Solid Waste Disposal (Powders and Contaminated Consumables)

  • Collection: Place all residual solid chemical, contaminated weigh boats, spatulas, and filter papers into a clear, chemically compatible polyethylene (PE) waste bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary PE bag. This self-validating step prevents breaches from sharp edges (e.g., folded weigh paper or rigid plastics).

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-", check the "Toxic" and "Irritant" boxes, and note the approximate mass.

  • Storage: Store in a designated solid hazardous waste bin with a secure lid, kept within secondary containment until collected by EHS.

Procedure B: Liquid Waste Disposal (Solutions)

  • Segregation: Determine the carrier solvent used. If dissolved in a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste carboy. If dissolved in a halogenated solvent (e.g., Chloroform, DCM), the entire mixture must be routed to the Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated funnel to avoid splashing. Do not fill the waste carboy beyond 80% capacity to allow for vapor expansion.

  • Documentation: Update the waste log attached to the carboy with the estimated concentration and volume of the methanone derivative added.

DisposalWorkflow Start Waste Generation: CAS 79447-10-2 Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidCont Double-bag in PE Waste Bags Solid->SolidCont CheckSolvent Identify Solvent Halogenated? Liquid->CheckSolvent Labeling Apply GHS Labels: H302, H315, H319, H335 SolidCont->Labeling LiqNonHal Non-Halogenated Waste Carboy CheckSolvent->LiqNonHal No LiqHal Halogenated Waste Carboy CheckSolvent->LiqHal Yes LiqNonHal->Labeling LiqHal->Labeling Storage Secondary Containment (Ventilated Area) Labeling->Storage Disposal Licensed Chemical Incineration Facility Storage->Disposal

Caption: Decision tree and workflow for the segregation and disposal of CAS 79447-10-2 waste.

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination.

Step-by-Step Spill Protocol:

  • Assessment: Evacuate non-essential personnel from the immediate vicinity. Verify that the fume hood or room ventilation is operating nominally.

  • PPE Escalation: Ensure you are wearing splash goggles (not just safety glasses) and double nitrile gloves. If the spill is outside a hood and exceeds 5 grams, don an N95 or P100 particulate respirator.

  • Containment (Solid Spill): Do not dry sweep, as this generates airborne dust. Lightly dampen an absorbent pad with water or a low-toxicity solvent (like isopropanol) and gently place it over the powder to suppress dust.

  • Collection: Use a non-sparking scoop or disposable plastic spatula to transfer the wetted powder and the absorbent pad into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution to break down the lipophilic residue, followed by a final wipe-down with 70% ethanol or isopropanol.

SpillResponse Spill Chemical Spill: Methanone Derivative Assess Assess Scale & Ventilation Spill->Assess PPE Don PPE: Nitrile, Goggles, Respirator Assess->PPE Contain Suppress Dust: Use Damp Absorbent Pad PPE->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surface (Detergent + EtOH) Collect->Decon Waste Route to Hazardous Waste Decon->Waste

Caption: Step-by-step spill response and surface decontamination workflow for solid methanone derivatives.

Conclusion

By understanding the physicochemical properties of Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, laboratories can implement disposal and handling protocols that are not merely reactive, but proactively designed to mitigate risk. Segregation based on halogen content, rigorous dust suppression, and chemically appropriate PPE are the cornerstones of operational excellence and safety in the laboratory.

References

Handling

Personal protective equipment for handling Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Comprehensive Safety and Operational Guide for Handling Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)- As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methanone,[1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of complex aromatic intermediates. Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- (CAS: 79447-10-2) is a specialized biphenyl ketone derivative with a molecular weight of 288.34[1]. While highly valuable in organic synthesis and medicinal chemistry, its structural properties—specifically its lipophilicity and fine particulate nature—demand strict adherence to operational safety protocols.

This guide moves beyond basic Safety Data Sheet (SDS) compliance. It is designed to provide you with the causality behind the safety measures, ensuring your laboratory protocols are both scientifically sound and self-validating.

Hazard Assessment & Physiological Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand how this specific molecule interacts with human physiology. According to standardized safety data[2], this compound triggers several critical GHS hazard warnings.

Table 1: Quantitative Hazard Data & Physiological Causality

GHS CodeHazard StatementPhysiological Causality & Operational Risk
H302 Harmful if swallowed[2]The lipophilic biphenyl core allows for rapid gastrointestinal absorption, potentially leading to systemic toxicity.
H315 Causes skin irritation[2]Interacts with epidermal lipid bilayers. If dissolved in carrier solvents (e.g., DMSO), dermal penetration increases exponentially.
H319 Causes serious eye irritation[2]Direct contact with corneal tissue causes localized protein denaturation and severe acute inflammation.
H335 May cause respiratory irritation[2]Fine, dry powder is easily aerosolized via static electricity during weighing, irritating mucosal membranes in the respiratory tract.
Logical Relationship: Hazards to Mitigation Strategy

HazardPPE H302 H302: Harmful if Swallowed Ingestion Ingestion H302->Ingestion H315 H315: Skin Irritation Dermal Dermal Contact H315->Dermal H319 H319: Eye Irritation Ocular Ocular Contact H319->Ocular H335 H335: Respiratory Irritation Inhalation Inhalation H335->Inhalation Hygiene Strict Hygiene (No Food/Drink) Ingestion->Hygiene Gloves Nitrile Gloves (Double Layer) Dermal->Gloves Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Hood Fume Hood (>100 fpm) Inhalation->Hood

Logical mapping of GHS hazards to exposure routes and required PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Based on the precautionary statements (P280, P260)[2], standard laboratory attire is insufficient. The following PPE matrix is required for handling the pure solid or concentrated solutions.

Table 2: PPE Specifications & Scientific Justification

Equipment CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness). Note: Use Butyl rubber if handling in DMSO/DMF.Nitrile provides excellent resistance to solid organic powders. However, polar aprotic solvents act as permeation enhancers, necessitating heavier glove materials.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Safety glasses with side shields do not adequately protect against aerosolized fine powders (H319)[2].
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Prevents electrostatic discharge (ESD) which can cause the dry powder to jump and aerosolize during transfer.
Respiratory Chemical Fume Hood (Face velocity >100 fpm).Mitigates H335 inhalation risks[2]. If a hood is unavailable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow & Safe Handling Protocol

To ensure a self-validating safety system, every step of the handling process must include a verification check. Do not breathe dust/fume/gas/mist/vapours/spray (P260)[2].

Step-by-Step Methodology: Weighing and Transfer
  • Pre-Operation Verification:

    • Action: Check the digital flow monitor on the chemical fume hood.

    • Validation: Ensure face velocity is between 100–120 feet per minute (fpm). Perform a tissue-paper flutter test at the sash opening to visually confirm negative pressure.

  • Static Mitigation:

    • Action: Ground your equipment. Use a grounded balance and an anti-static metal spatula (e.g., stainless steel or PTFE-coated).

    • Causality: Dry biphenyl derivatives hold static charge. Plastic spatulas will cause the powder to repel and aerosolize, directly violating P260[2].

  • Dispensing:

    • Action: Place the receiving vial inside a secondary containment tray within the fume hood. Carefully transfer the solid.

    • Validation: Cap the receiving vial tightly before removing it from the fume hood.

  • Decontamination:

    • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a lint-free wipe dampened with isopropanol.

    • Causality: Wet-wiping prevents the resuspension of microscopic dust particles that dry sweeping would cause.

Workflow Start 1. Pre-Operation Readiness (Check SDS & Equipment) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood 3. Transfer to Fume Hood (Verify Airflow >100 fpm) PPE->FumeHood Weighing 4. Weighing & Dispensing (Use Anti-Static Spatula) FumeHood->Weighing Reaction 5. Reaction Setup (Closed System) Weighing->Reaction Decon 6. Decontamination (Wet Wipe Surfaces) Reaction->Decon Waste 7. Hazardous Waste Disposal (P501 Compliance) Decon->Waste

Step-by-step operational safety workflow for handling hazardous biphenyl ketone derivatives.

Spill Response & Emergency Decontamination

In the event of a localized spill outside of the fume hood, immediate action is required to prevent inhalation and dermal exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Don fresh double-layered nitrile gloves and chemical splash goggles (P280)[2].

  • Contain (Do NOT Dry Sweep): Cover the spilled powder with absorbent pads slightly dampened with water or isopropanol. This suppresses dust formation.

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container.

  • Sanitize: Wash the affected surface thoroughly with soap and water (P303+P361+P353)[3], followed by a final wipe with an organic solvent like ethanol to remove lipophilic residue.

Waste Disposal Plan (P501 Compliance)

Because Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is a highly stable aromatic ketone, it resists degradation in standard biological wastewater treatment facilities. It must be disposed of as hazardous waste (P501)[2].

Table 3: Waste Segregation & Disposal Methodology

Waste TypeSegregation ProtocolDisposal Methodology
Solid Waste (Unused powder, contaminated wipes, empty vials)Place in a heavy-duty, sealable HDPE container.Label as "Hazardous Solid Waste - Toxic/Irritant (Biphenyl Ketone)". Send for high-temperature commercial incineration.
Liquid Waste (Dissolved in organic solvents)Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).Never flush down the sink. Store in appropriately vented, grounded carboys until collected by Environmental Health & Safety (EHS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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